5-Nitrobenzo[d]oxazol-2(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPEXLRBRAERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294913 | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3889-13-2 | |
| Record name | 3889-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2(3H)-one (CAS: 3889-13-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzo[d]oxazol-2(3H)-one is a nitroaromatic heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its benzoxazolone core is recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and known biological context of this compound, presenting available data in a structured format to support research and development endeavors. While the direct biological activity of the title compound is not extensively documented, its role as a key intermediate in the synthesis of pharmacologically active agents is well-established.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3889-13-2 | [1] |
| Molecular Formula | C₇H₄N₂O₄ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 180-182 °C | [2] |
| pKa | 8.05 ± 0.70 (Predicted) | [3] |
| Storage Temperature | 2-8 °C |
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the formation of the benzoxazolone core followed by nitration.
Synthesis of Benzo[d]oxazol-2(3H)-one (Intermediate)
The benzoxazolone core can be synthesized via the cyclocondensation of o-aminophenol with urea.
Experimental Protocol:
-
Combine o-aminophenol and urea (in a molar ratio of approximately 1.00:1.05) in a reaction vessel.
-
Heat the mixture to 115 °C and maintain this temperature for 1.5 hours[4].
-
The resulting product, Benzo[d]oxazol-2(3H)-one, can be purified by recrystallization.
Nitration of Benzo[d]oxazol-2(3H)-one
The final product, this compound, is obtained by the nitration of the benzoxazolone intermediate.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve Benzo[d]oxazol-2(3H)-one in a solvent such as dichloromethane[5].
-
Add sulfuric acid to the mixture[5].
-
Cool the mixture and slowly add a nitrating agent, such as nitric acid, while maintaining a controlled temperature (e.g., 40 °C)[4][5].
-
The reaction is typically carried out for 2 hours[4].
-
Upon completion, the reaction mixture is worked up to isolate the this compound product.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 7.92 (d, J=8.4 Hz, 1H), 7.78 (s, 1H), 6.94 (d, J=7.2 Hz, 1H) | [2] |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ 168.2, 156.5, 146.2, 136.3, 120.0, 109.5, 100.2 | [2] |
| IR (KBr) | νₘₐₓ 3382, 1709, 1657, 1279, 1163 cm⁻¹ | [2] |
| HRMS | m/z 178.88412 [M-H]⁻ | [2] |
Biological Activity and Drug Development Applications
While direct studies on the biological activity of this compound are limited in publicly available literature, the benzoxazolone scaffold is a well-established pharmacophore with a broad range of therapeutic applications[6]. Derivatives of this core structure have been extensively investigated for various biological activities.
Key Therapeutic Areas for Benzoxazolone Derivatives:
-
Anticancer: Derivatives have been explored as inhibitors of various kinases, including c-Met and Traf2- and Nck-interacting kinase (TNIK), which are implicated in colorectal cancer[7][8].
-
Antimicrobial: The benzoxazolone nucleus is a core component of compounds with antibacterial and antifungal properties[9].
-
Anti-inflammatory and Analgesic: Many 3- and 6-substituted 2-oxo-3H-benzoxazole derivatives have demonstrated significant analgesic and anti-inflammatory activities.
The 5-nitro substitution on the benzoxazolone ring is a key feature for further chemical modification to generate libraries of compounds for drug screening. The nitro group can be reduced to an amine, which then serves as a handle for a wide array of chemical transformations, allowing for the exploration of structure-activity relationships.
Conclusion
This compound is a synthetically accessible and versatile intermediate. While its own biological profile is not extensively characterized, its significance lies in its utility as a foundational scaffold for the development of novel therapeutic agents across a spectrum of diseases. The synthetic protocols and spectral data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their discovery programs. Further investigation into the direct biological effects of this compound may reveal novel pharmacological properties, but its primary value currently resides in its role as a key building block in medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Nitrobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodology, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
This compound is a solid, light yellow to yellow compound.[1] Key identifying information and physical properties are summarized in the tables below. It is important to note that some of the quantitative data, such as density and pKa, are predicted values and should be confirmed through experimental validation.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 3889-13-2[2] |
| Molecular Formula | C₇H₄N₂O₄[2] |
| Molecular Weight | 180.12 g/mol [2] |
| Synonyms | 5-Nitro-3H-benzooxazol-2-one, 2(3H)-Benzoxazolone, 5-nitro-[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 242 °C | [1] |
| Density (Predicted) | 1.580 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.05 ± 0.70 | |
| Solubility | Limited data available. Generally soluble in DMSO and DMF.[3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data is not publicly available, the following provides an overview of expected spectroscopic characteristics based on available information and the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum is available in spectral databases, which would provide key information on the carbon skeleton of the molecule.[4]
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the heterocyclic ring.
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound is available, likely showing characteristic absorption bands for the following functional groups:[5]
-
N-H stretch: Around 3100-3300 cm⁻¹
-
C=O stretch (lactam): Around 1750-1700 cm⁻¹
-
N-O stretch (nitro group): Asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹
-
C-O-C stretch (oxazole ring): Around 1200-1050 cm⁻¹
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) and cleavage of the oxazolone ring.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the cyclization of 2-amino-4-nitrophenol. A general two-step procedure is outlined below. This protocol is based on the synthesis of related benzoxazolones and may require optimization for this specific derivative.[6]
Step 1: Synthesis of Benzoxazol-2(3H)-one from o-Aminophenol
-
In a round-bottom flask, combine o-aminophenol and urea in a 1:1.05 molar ratio.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture with stirring to 110-135 °C.
-
Slowly add concentrated sulfuric acid dropwise over 3 hours, maintaining the temperature.
-
Continue heating and stirring until the pH of the mixture reaches 3-4.
-
Cool the reaction mixture and add water to precipitate the product.
-
Isolate the benzoxazol-2(3H)-one by filtration, wash with water, and dry.
Step 2: Nitration of Benzoxazol-2(3H)-one
-
Dissolve the benzoxazol-2(3H)-one from Step 1 in a suitable solvent such as concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature (typically below 10 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 2 hours).
-
Pour the reaction mixture onto ice to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Reactivity and Stability
The chemical reactivity of this compound is influenced by the presence of the lactam, nitro, and aromatic functionalities.
-
Acidity of the N-H bond: The proton on the nitrogen atom is acidic and can be removed by a base.
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated by the nitro group, making electrophilic substitution reactions less favorable.
-
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would yield 5-aminobenzo[d]oxazol-2(3H)-one, a valuable synthetic intermediate.
-
Hydrolysis: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions.
Limited specific data is available on the stability of this compound. As a general precaution, it should be stored in a cool, dry, and dark place to prevent degradation.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not widely reported, the benzoxazolone scaffold is a known pharmacophore found in a variety of biologically active compounds. Derivatives of benzoxazol-2(3H)-one have been investigated for their potential as:
-
Anti-cancer agents: Some benzoxazolone derivatives have shown cytotoxic activity against various cancer cell lines.
-
Kinase inhibitors: The benzoxazolone core has been utilized in the design of inhibitors for various kinases, which are important targets in cancer therapy.
Due to the lack of specific data on signaling pathways directly modulated by this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2(3H)-one: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural features, physical properties, and established synthetic routes, including experimental protocols and quantitative data.
Chemical Structure and Properties
This compound is a nitro-substituted benzoxazolone derivative. The core structure consists of a benzene ring fused to an oxazolidin-2-one ring, with a nitro group attached at the 5th position of the bicyclic system.
Chemical Structure:
Key Identifiers and Physical Properties:
| Property | Value | Reference(s) |
| IUPAC Name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| CAS Number | 3889-13-2 | [1] |
| Molecular Formula | C₇H₄N₂O₄ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 242 °C | |
| SMILES | O=C1NC2=CC=C(C=C2O1)--INVALID-LINK--[O-] | [2] |
Synthesis of this compound
The primary synthetic strategy for this compound involves two main approaches:
-
Method A: Nitration of the parent benzoxazol-2(3H)-one.
-
Method B: Cyclization of a pre-functionalized precursor, namely 2-amino-4-nitrophenol.
This guide will focus on Method B, which offers better regioselectivity and is a common route for preparing substituted benzoxazolones.
Synthesis Pathway Overview
The synthesis of this compound from 2-amino-4-nitrophenol involves a cyclization reaction using a carbonylating agent. This process forms the oxazolidin-2-one ring.
References
5-Nitrobenzo[d]oxazol-2(3H)-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and biological activity of 5-Nitrobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₄N₂O₄ | [1][2][3] |
| Molecular Weight | 180.12 g/mol | [1][2] |
| CAS Number | 3889-13-2 | [1][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 242 °C | [2] |
Experimental Protocols
General Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives
A general and efficient method for the synthesis of benzo[d]oxazol-2(3H)-one derivatives involves the reaction of a corresponding 2-aminophenol with a carbonylating agent.[4][5] This procedure can be adapted for the synthesis of this compound.
Materials:
-
2-Amino-4-nitrophenol
-
Ethyl 1H-imidazole-1-carboxylate (or another suitable carbonylating agent)
-
Potassium carbonate (or another suitable mild base)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-nitrophenol in anhydrous THF, add a mild base such as potassium carbonate.
-
To this mixture, add ethyl 1H-imidazole-1-carboxylate.
-
Reflux the reaction mixture until the starting material is consumed (monitoring by TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it into ice-cold water.
-
The crude product will precipitate out and can be collected by vacuum filtration.[4]
-
The crude product is then purified by column chromatography on silica gel using a mobile phase of ethyl acetate and hexane (e.g., a 3:7 ratio) to yield the pure this compound.[4]
Biological Activity and Signaling Pathway
Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of several kinases, playing a significant role in cancer cell signaling.[6][7] Notably, certain derivatives have been shown to inhibit Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[6]
The inhibition of TNIK by benzo[d]oxazol-2(3H)-one derivatives effectively suppresses the aberrant transcriptional activation of Wnt target genes, leading to a reduction in cancer cell proliferation and migration.[6]
Logical Relationship of TNIK Inhibition in the Wnt Signaling Pathway
Caption: Inhibition of TNIK by a benzo[d]oxazol-2(3H)-one derivative blocks Wnt pathway activation.
References
- 1. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE | 3889-13-2 [chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitrobenzo[d]oxazol-2(3H)-one: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a nitro group at the 5-position of the benzoxazolone ring system can significantly influence its electronic properties and biological activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to yellow powder.[1][2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3889-13-2 | [1][3] |
| Molecular Formula | C₇H₄N₂O₄ | [1][3] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 242 °C | [1] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | 2-8°C | [1][3] |
Synthesis
A common synthetic route to nitro-substituted benzoxazolones involves a two-step process: the cyclization of an aminophenol to form the benzoxazolone core, followed by nitration. A plausible and efficient method for the synthesis of this compound starts with the cyclization of 2-amino-4-nitrophenol.
A general procedure involves the reaction of the appropriately substituted o-aminophenol with urea or a phosgene equivalent. For instance, a Chinese patent describes the synthesis of a benzoxazolone intermediate by reacting o-aminophenol with urea in the presence of sulfuric acid. This intermediate is then subjected to nitration to yield the nitro-benzoxazolone.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-nitrophenol
-
Triphosgene or Urea
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
A solution of 2-amino-4-nitrophenol in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
A suitable base is added to the solution.
-
A solution of a phosgene equivalent (e.g., triphosgene in the same solvent) is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectral Data | Key Features |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the aromatic and carbonyl carbons of the benzoxazolone core. |
| IR (KBr) | Characteristic absorption bands for the N-H, C=O (lactone), and NO₂ functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity
While the biological activity of this compound itself is not extensively documented in the available literature, numerous studies have highlighted the significant therapeutic potential of its derivatives. The benzoxazolone scaffold is a key component in compounds exhibiting a broad spectrum of pharmacological activities.
Antimicrobial Activity of Benzoxazolone Derivatives
Derivatives of benzoxazol-2(3H)-one have been reported to possess significant antimicrobial properties. For instance, various synthesized benzoxazole derivatives have shown activity against a range of bacterial and fungal strains.[5]
Anticancer Activity of Benzoxazolone Derivatives
The anticancer potential of benzoxazolone derivatives is a prominent area of research. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines. For example, novel benzo[d]oxazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines, with some compounds identified as lead molecules.[6] Furthermore, other derivatives have been investigated as inhibitors of c-Met kinase, a target in cancer therapy.[7]
Enzyme Inhibition by Benzoxazolone Derivatives
The benzoxazolone core has been utilized in the design of various enzyme inhibitors. For instance, derivatives of benzo[d]oxazol-2(3H)-one have been explored as c-Met kinase inhibitors for anticancer applications.[7] The structural features of the benzoxazolone ring allow for interactions with the active sites of various enzymes, making it a valuable scaffold for the development of targeted therapeutics.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While direct biological data on this specific molecule is limited in the public domain, the extensive research on its derivatives highlights the significant potential of the benzoxazolone scaffold in drug discovery and development. The presence of the nitro group at the 5-position offers a site for further chemical modification, enabling the generation of diverse libraries of compounds for screening against various therapeutic targets. Future research should focus on the comprehensive biological evaluation of this compound itself to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutics.
References
- 1. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE | 3889-13-2 [chemicalbook.com]
- 2. This compound CAS 3889-13-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]
- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Nitrobenzo[d]oxazol-2(3H)-one, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this compound and its derivatives.
Core Physical Properties
This compound is a solid, light yellow to yellow compound.[1][2] Its core physical and chemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3889-13-2 | [1] |
| Molecular Formula | C₇H₄N₂O₄ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 242 °C | [1][2] |
| Predicted pKa | 8.05 ± 0.70 | [1] |
| Predicted Density | 1.580 ± 0.06 g/cm³ | [1][2] |
Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low | The presence of polar groups may allow for minimal aqueous solubility, but the overall aromatic structure likely limits it. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The potential for hydrogen bonding with the solvent may enhance solubility. |
| Non-Polar Solvents (e.g., Toluene, Hexane) | Low to Insoluble | The polarity of the nitro and lactam groups is expected to limit solubility in non-polar environments. |
Experimental Protocols
Determination of Melting Point (General Protocol)
The following is a generalized experimental protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a pure substance.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid organic compound
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If necessary, finely crush the crystalline sample into a powder using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into a column of 2-3 mm in height.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new packed capillary tube into the apparatus.
-
Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
-
Data Recording:
-
The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete. For a pure compound, this range is typically narrow (0.5-2°C).
-
Determination of Solubility (General Protocol)
This protocol outlines a general method for the quantitative determination of the solubility of a solid organic compound in a given solvent at a specific temperature.
Objective: To determine the mass of a solute that can dissolve in a specific volume of a solvent at a constant temperature.
Materials:
-
The solid compound (solute)
-
The desired solvent
-
A series of vials or test tubes with secure caps
-
A thermostatically controlled shaker or water bath
-
An analytical balance
-
A filtration apparatus (e.g., syringe filters)
-
A method for quantitative analysis (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the solvent in several vials. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the collected supernatant using a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Using the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow Visualization
The benzo[d]oxazol-2(3H)-one scaffold is a key pharmacophore in the development of inhibitors for various protein targets, including kinases and epigenetic readers.[3][4][5] The following diagram illustrates a generalized workflow for the discovery and development of potent and selective inhibitors based on this chemical structure.
Caption: A generalized workflow for inhibitor discovery using the benzo[d]oxazol-2(3H)-one scaffold.
References
- 1. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE | 3889-13-2 [chemicalbook.com]
- 2. This compound CAS 3889-13-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 5-Nitrobenzo[d]oxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Nitrobenzo[d]oxazol-2(3H)-one (CAS No: 3889-13-2). The information is compiled from various safety data sheets to ensure a high standard of safety in a laboratory and research environment. Adherence to these guidelines is crucial to minimize risks and ensure the well-being of all personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
Pictogram:
Signal Word: Warning
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[1][2] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2][3] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[1][2] |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P270 | Do not eat, drink or smoke when using this product.[1][2] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P330 | Rinse mouth.[1][2] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1][2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |
| P405 | Store locked up.[1][2] |
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point.[1][2] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 3889-13-2[2][4][5][6] |
| Molecular Formula | C₇H₄N₂O₄[2][4] |
| Molecular Weight | 180.12 g/mol [2][4] |
| Appearance | Light yellow to yellow solid[2] |
| Melting Point | 242 °C[2] |
| Storage Temperature | 2-8°C[2] |
Safe Handling and Storage
Proper handling and storage are paramount to ensuring safety. The following diagram illustrates the general workflow for handling hazardous chemicals.
Caption: General workflow for handling hazardous chemicals.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is important to inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C.[2]
Emergency Procedures
The following diagram outlines the initial response to different types of exposure.
Caption: First-aid response to exposure incidents.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give a glass of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[4]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[1] Combustion may produce hazardous fumes, including carbon monoxide and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[1]
-
Environmental Precautions: Prevent the material from entering drains or watercourses.[4]
-
Containment and Cleanup: For small spills, mix with an inert absorbent material such as sand or vermiculite, sweep up, and place in a tightly sealed container for disposal.[4] For larger spills, follow the same procedure and notify emergency services if necessary.[1]
Experimental Protocol: General Handling of a Hazardous Powder
The following is a generalized protocol for handling a hazardous powdered substance like this compound. This should be adapted to specific experimental needs and institutional safety guidelines.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent paper.
-
Have appropriate waste containers ready and clearly labeled.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a dedicated spatula and weighing paper.
-
Carefully open the container, avoiding any sudden movements that could create dust.
-
Slowly transfer the desired amount of powder.
-
Close the container tightly immediately after use.
-
-
Experimental Procedure:
-
If dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Ensure all manipulations are carried out within the fume hood.
-
Continuously monitor the experiment for any unexpected reactions.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated materials (weighing paper, absorbent paper, gloves, etc.) in the designated hazardous waste container.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Toxicological Information
Currently, there is limited specific toxicological data available for this compound. The GHS classification is based on the potential hazards of similar compounds. The primary routes of exposure are inhalation, skin contact, and ingestion. The substance is harmful by all these routes and can cause irritation to the skin, eyes, and respiratory system.[1]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all applicable institutional and governmental regulations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE | 3889-13-2 [chemicalbook.com]
- 3. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:3889-13-2 | Chemsrc [chemsrc.com]
- 5. parchem.com [parchem.com]
- 6. This compound CAS 3889-13-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
The Diverse Biological Activities of Benzoxazolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] This versatile structure, characterized by a fused benzene and oxazolone ring system, serves as a valuable template for the design and development of novel therapeutic agents.[1][3] Benzoxazolone derivatives have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7] This technical guide provides an in-depth overview of the biological activities of benzoxazolone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory and Analgesic Activities
Benzoxazolone derivatives have shown significant promise as anti-inflammatory and analgesic agents.[8] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.
A study by a group of researchers described the synthesis and pharmacological evaluation of a series of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone and 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone derivatives.[8] Several of these compounds exhibited potent analgesic and anti-inflammatory activities, with some demonstrating efficacy comparable to or greater than the standard drug indomethacin.[8]
Quantitative Data for Anti-inflammatory and Analgesic Activities
| Compound ID | Structure | Analgesic Activity (% inhibition in writhing test) | Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| 3e | 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone | 78.5 | 45.2 | [8] |
| 4a | 5-methyl-3-(2-hydroxy-2-phenylethyl)-2(3H)-benzoxazolone | 55.1 | 62.8 | [8] |
| 4b | 3-[2-hydroxy-2-(4-chlorophenyl)ethyl]-5-methyl-2(3H)-benzoxazolone | 60.3 | 68.4 | [8] |
| 4c | 3-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-methyl-2(3H)-benzoxazolone | 58.7 | 65.1 | [8] |
| 4d | 3-[2-hydroxy-2-(4-nitrophenyl)ethyl]-5-methyl-2(3H)-benzoxazolone | 62.4 | 70.3 | [8] |
| Indomethacin | - | 70.2 | 58.6 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.[7][9][10][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Antimicrobial Activity
The benzoxazolone scaffold is a key component in the development of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][13][14]
One study reported the synthesis of new 2-benzoxazolinone derivatives and their evaluation as antibacterial agents. Several compounds demonstrated significant activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis.[4]
Quantitative Data for Antimicrobial Activity (MIC in µg/mL)
| Compound ID | E. coli | B. subtilis | S. aureus | S. Enteritidis | Reference |
| Amide derivative | 16 | 8 | 32 | 64 | [4] |
| 5-chlorobenzimidazole derivative | 32 | 16 | 64 | 128 | [4] |
| Hydrazone (3-chloro substitution) | 8 | 4 | 16 | 32 | [4] |
| Hydrazone (2-furyl) | 16 | 8 | 32 | 64 | [4] |
| Hydrazone (5-nitro-2-furyl) | 4 | 2 | 8 | 16 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][20][21][22][23] Their mechanisms of action often involve the induction of apoptosis.
A study on new Mannich bases of 2(3H)-benzoxazolone derivatives demonstrated their cytotoxic and pro-apoptotic properties in the MCF-7 breast cancer cell line.[6] The compounds were found to reduce cell viability and induce apoptosis through the activation of caspase-3 and the release of cytochrome-c.[6]
Quantitative Data for Anticancer Activity (IC50 in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 (piperazine substituent) | MCF-7 | 100 | [6] |
| Compound 2 (5-Cl and piperazine substituent) | MCF-7 | 50 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][13][24][25]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibitory Activity
Benzoxazolone derivatives have been identified as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases.[21][25][26][27][28]
A series of 4-substituted benzoxazolone derivatives were synthesized and evaluated as human sEH inhibitors. Several compounds showed potent inhibitory activities with IC50 values in the low micromolar range.[25]
Quantitative Data for Enzyme Inhibitory Activity (IC50 in µM)
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 3d (phenyl group) | sEH | 2.67 | [25] |
| 3e (sulfhydryl group) | sEH | 3.02 | [25] |
| 3g (pyrrolidine group) | sEH | 1.72 | [25] |
| 4j | sEH | 1.07 | [25] |
Signaling Pathways
The biological activities of benzoxazolone derivatives are often mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MAPK/NF-κB/iNOS Signaling Pathway in Inflammation
Several anti-inflammatory benzoxazolone derivatives exert their effects by inhibiting the MAPK/NF-κB/iNOS signaling pathway.[29][30][31][32] This pathway plays a central role in the production of pro-inflammatory mediators.
References
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Abnormal Fas/FasL and caspase-3-mediated apoptotic signaling pathways of T lymphocyte subset in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 28. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of 5-Nitrobenzo[d]oxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core functionalized with a nitro group. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The addition of a nitro group introduces unique electronic and metabolic properties that can significantly influence its pharmacological profile. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing inferences from studies on related benzoxazolone derivatives and the known mechanisms of nitroaromatic compounds. While direct experimental data for this specific molecule is limited, this guide aims to highlight promising avenues for future research and drug discovery.
The benzoxazolone nucleus is a versatile scaffold in drug design due to its favorable physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions.[2] These characteristics facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
Core Structural Features and Their Implications
The Benzoxazolone Core
The 2(3H)-benzoxazolone heterocycle can act as a bioisostere for phenol or catechol moieties, but with improved metabolic stability.[1] This allows it to engage in hydrogen bonding and other non-covalent interactions with target proteins. Derivatives of this core have been successfully developed as ligands for a range of receptors and enzymes.
The 5-Nitro Group
The nitro group is a strong electron-withdrawing group that significantly alters the electronic distribution of the benzoxazolone ring.[4] This can enhance binding affinity to certain targets. Furthermore, nitroaromatic compounds are often prodrugs that undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[4][5] This reduction process can generate reactive nitrogen species (RNS), leading to localized cytotoxicity.[4][6]
Potential Therapeutic Areas and Targets
Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic applications:
Oncology
The nitro group makes this compound a candidate for development as a hypoxia-activated anticancer agent. The benzoxazolone scaffold itself has been linked to several cancer-related targets.
-
Potential Target: Traf2- and Nck-interacting kinase (TNIK)
-
General Anticancer Activity:
-
Rationale: Various benzo[d]oxazol-2(3H)-one derivatives have demonstrated cytotoxicity against human pancreatic and non-small cell lung carcinoma cell lines.[8] The nitro group could enhance this activity, particularly in hypoxic tumor microenvironments.
-
Mechanism: The bioreduction of the nitro group can lead to the formation of cytotoxic free radicals and reactive oxygen species (ROS), inducing cellular oxidative stress and cell death.[4][9]
-
Inflammation
Benzoxazolone derivatives have shown promise as anti-inflammatory agents.
-
Potential Target: Myeloid differentiation protein 2 (MD2)
-
Rationale: MD2 is an accessory protein of Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS). Benzoxazolone derivatives have been synthesized as inhibitors of MD2.
-
Mechanism: By binding to MD2, these compounds can block the LPS-induced inflammatory cascade, reducing the production of pro-inflammatory cytokines like IL-6.
-
Neurodegenerative and Psychiatric Disorders
The benzoxazolone scaffold is present in compounds targeting the central nervous system.
-
Potential Targets: Dopaminergic, Serotoninergic, and Sigma Receptors
-
Rationale: The 2(3H)-benzoxazolone template has been used to develop high-affinity ligands for D2 and D4 dopamine receptors, 5-HT1A and 5-HT2A serotonin receptors, and sigma-1 and sigma-2 receptors.[1]
-
Mechanism: Modulation of these receptors is a key strategy in the treatment of various neurological and psychiatric conditions, including psychosis, depression, and anxiety.
-
Quantitative Data on Related Benzoxazolone Derivatives
While specific quantitative data for this compound is not available in the public domain, the following table summarizes data for representative benzoxazolone derivatives to illustrate the potential potency range.
| Compound Class | Target | Assay | Potency (IC50/Kd) | Reference |
| Benzo[d]oxazol-2(3H)-one Derivative (8g) | TNIK | Kinase Assay | 0.050 µM | [7] |
| Benzoxazolone Derivative (3g) | MD2 | IL-6 Inhibition | 5.09 µM | |
| Benzoxazolone Derivative (3g) | MD2 | BLI Assay | 1.52 x 10-6 M (Kd) |
Experimental Protocols for Target Validation
Detailed experimental protocols for validating the potential targets of this compound would be essential. Below are example methodologies based on studies of related compounds.
Kinase Inhibition Assay (e.g., for TNIK)
-
Objective: To determine the in vitro inhibitory activity of the compound against the target kinase.
-
Materials: Recombinant human TNIK, ATP, substrate peptide, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Add the kinase, substrate, and varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation Assay (e.g., for Anticancer Activity)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., colorectal, pancreatic), cell culture medium, 96-well plates, MTS or MTT reagent, plate reader.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate to allow for the formation of formazan.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.
-
Western Blot Analysis (e.g., for Wnt Signaling Pathway)
-
Objective: To investigate the effect of the compound on the expression or phosphorylation of proteins in a specific signaling pathway.
-
Materials: Cancer cells, lysis buffer, primary and secondary antibodies for target proteins (e.g., β-catenin, phosphorylated LRP6), electrophoresis equipment, blotting membranes.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizing Potential Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Potential inhibition of the Wnt signaling pathway by targeting TNIK.
Experimental Workflow Diagram
Caption: A potential experimental workflow for target validation.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its benzoxazolone core provides a versatile scaffold for interacting with a range of biological targets, while the nitro group offers the potential for selective activation in hypoxic environments and enhanced potency. Future research should focus on systematic in vitro and in vivo screening to elucidate its specific molecular targets and to validate its therapeutic potential in oncology, inflammation, and neuroscience. The experimental approaches outlined in this guide provide a framework for such investigations.
References
- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. svedbergopen.com [svedbergopen.com]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
5-Nitrobenzo[d]oxazol-2(3H)-one: A Scaffolding Guide for Screening and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic molecule belonging to the benzoxazolone class of compounds.[1][2] Structurally, it features a bicyclic system where a benzene ring is fused to an oxazolone ring, with a nitro group substitution at the 5-position. This compound is recognized as a valuable building block in pharmaceutical chemistry and is often included in screening libraries for drug discovery.[1] While specific, in-depth biological studies on this compound are not extensively documented in publicly available literature, the broader benzoxazolone scaffold is a well-established pharmacophore present in numerous biologically active molecules. These derivatives have demonstrated a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the known biological activities of the benzoxazolone core, with a particular focus on nitro-substituted analogues, to provide a framework for its application as a screening compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 3889-13-2 | [1][2] |
| Molecular Formula | C₇H₄N₂O₄ | [1][2] |
| Molecular Weight | 180.12 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 242 °C | [2] |
| pKa | 8.05 ± 0.70 (Predicted) | [2] |
| Storage | 2-8°C | [1][2] |
Biological Activities of the Benzoxazolone Scaffold
The benzoxazolone core is a versatile scaffold that has been explored for a variety of therapeutic targets. The biological activity is often tuned by the nature and position of substituents on the benzene ring.
Anticancer Activity
Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway, which is often dysregulated in colorectal cancer. Inhibition of TNIK by these compounds has been shown to suppress the proliferation and migration of colorectal cancer cells.
Anti-inflammatory Activity
Certain substituted benzoxazolinones have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases. For instance, derivatives of 6-nitro-3H-benzooxazol-2-one have been synthesized and evaluated for their TNF-α inhibitory potential.
Antimicrobial Activity
The benzoxazolone scaffold has also been explored for its antimicrobial properties. Some derivatives have shown activity against various bacterial and fungal strains. Additionally, certain 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates virulence factor production.[3] This suggests that the scaffold can be a starting point for the development of anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.[3]
Quantitative Data on Benzoxazolone Derivatives
While specific quantitative data for this compound is limited in the available literature, the following table summarizes the activity of some related benzoxazolone derivatives to provide a context for screening.
| Compound | Target/Activity | IC₅₀/EC₅₀ | Cell Line/Assay | Reference |
| Compound 8g (a benzo[d]oxazol-2(3H)-one derivative) | TNIK Inhibition | 0.050 µM | Enzymatic Assay | [4] |
| 1,3-benzoxazol-2(3H)-one | Quorum Sensing Inhibition | - | QSIS1 Strain | [3] |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Quorum Sensing Inhibition | - | QSIS1 Strain | [3] |
| 6-nitro-3H-benzooxazol-2-one derivatives | TNF-α Inhibition | - | In vitro assay | [5] |
Signaling Pathways
TNIK-Mediated Wnt Signaling Pathway
Benzo[d]oxazol-2(3H)-one derivatives have been shown to inhibit TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. TNIK interacts with T-cell factor 4 (TCF4) and is involved in the transcriptional activation of Wnt target genes, which are critical for cell proliferation and survival. Inhibition of TNIK by a benzoxazolone derivative can disrupt this process.
Caption: Inhibition of TNIK by a benzo[d]oxazol-2(3H)-one derivative in the Wnt signaling pathway.
Experimental Protocols
The following are representative experimental protocols that can be adapted for screening this compound and its analogues.
TNIK Inhibition Assay (Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of a compound against the TNIK enzyme.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound represents a promising starting point for screening campaigns in drug discovery. While direct biological data for this specific molecule is sparse, the well-documented activities of the broader benzoxazolone class, particularly in the areas of oncology and infectious diseases, provide a strong rationale for its inclusion in screening libraries. The nitro-substitution is expected to modulate the electronic properties of the benzoxazolone core, potentially influencing its binding affinity and selectivity for various biological targets. Further investigation into the specific targets and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a foundational framework for initiating such screening and discovery efforts.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE | 3889-13-2 [chemicalbook.com]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2(3H)-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound that has garnered interest within the scientific community, primarily as a versatile building block in medicinal chemistry and drug discovery. Its benzoxazolone core, substituted with a nitro group, provides a unique electronic and structural framework for the synthesis of a diverse range of derivatives with potential therapeutic applications. This technical guide delves into the discovery, synthesis, and known biological significance of this compound, providing a comprehensive resource for researchers in the field.
Introduction
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a nitro group at the 5-position of the benzo[d]oxazol-2(3H)-one core significantly influences its chemical reactivity and potential biological activity. This modification opens avenues for further functionalization and the exploration of its utility as a lead compound or intermediate in the development of novel therapeutics. This document outlines the historical synthesis and key developments related to this compound.
Discovery and Historical Synthesis
The first documented synthesis of this compound appears to be in a 1960 publication by Lespagnol et al. in the Bulletin de la Société Chimique de France. This foundational work laid the groundwork for subsequent explorations of this compound and its derivatives. The primary synthetic route involves the nitration of the parent benzoxazolone molecule.
A more contemporary and detailed synthetic protocol was reported in a 2014 article in RSC Advances. This method provides a robust and efficient means of producing the compound, facilitating its accessibility for further research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3889-13-2 | [1] |
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 242 °C | [1] |
Experimental Protocols
Synthesis of this compound (Modern Protocol)
This protocol is adapted from the method described in RSC Advances (2014).
Materials:
-
Benzoxazol-2(3H)-one
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzoxazol-2(3H)-one in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Characterization Data:
-
Yield: 85%
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.92 (d, J=8.4 Hz, 1H), 7.78 (s, 1H), 6.94 (d, J=7.2 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.2, 156.5, 146.2, 136.3, 120.0, 109.5, 100.2.
-
IR (KBr, cm⁻¹): 3382, 1709, 1657, 1279, 1163.
-
HRMS (m/z): [M+H]⁺ calculated for C₇H₅N₂O₄: 181.0249; found: 181.0253.
Biological Significance and Potential Applications
While this compound itself has not been the primary focus of extensive biological investigation, its derivatives have shown promise in various therapeutic areas. The core compound serves as a crucial starting material for the synthesis of these more complex molecules.
A notable study by Sapmaz et al. (2005) utilized 5-nitro-2-benzoxazolinone to synthesize a series of Mannich bases. These derivatives were subsequently evaluated for their analgesic and anti-inflammatory properties. This highlights the role of the 5-nitrobenzoxazolone scaffold as a pharmacophore that can be modified to generate compounds with specific biological activities.
The broader class of benzoxazolone derivatives has been investigated for a range of biological activities, including:
-
Anti-cancer: As inhibitors of various kinases.
-
Antimicrobial: Exhibiting activity against bacteria and fungi.
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
The nitro group on the aromatic ring of this compound can act as a key anchoring point for further chemical modifications or as a group that influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Future Directions
The utility of this compound as a foundational molecule in medicinal chemistry is evident. Future research endeavors could focus on:
-
Screening: Inclusion of this compound in high-throughput screening campaigns to identify novel biological activities.
-
Library Synthesis: The development of diverse chemical libraries based on this scaffold to explore a wider range of biological targets.
-
Mechanism of Action Studies: For any identified active derivatives, detailed studies to elucidate their mechanism of action and specific signaling pathways involved are warranted.
Conclusion
This compound, since its initial synthesis, has emerged as a valuable intermediate in the field of medicinal chemistry. While the parent compound's biological profile is not extensively characterized, its role as a scaffold for the generation of bioactive derivatives is well-established. The synthetic accessibility and the potential for diverse functionalization make it a compound of continued interest for researchers and scientists dedicated to the discovery and development of new therapeutic agents.
References
5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives, a promising class of compounds in modern drug discovery. This document outlines their synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
The benzo[d]oxazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological functions of these molecules, making this compound derivatives a subject of considerable interest. These compounds have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents, underscoring their versatility and therapeutic promise. This guide aims to consolidate the current knowledge on these derivatives to facilitate further research and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the nitration of the parent benzo[d]oxazol-2(3H)-one. The parent scaffold can be synthesized by reacting 2-aminophenol with urea or a phosgene equivalent. Subsequent derivatization can be achieved at the nitrogen atom of the oxazolone ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established procedures for the nitration of benzoxazolone and related heterocycles.
Step 1: Synthesis of Benzo[d]oxazol-2(3H)-one
A mixture of 2-aminophenol (10.9 g, 0.1 mol) and urea (9.0 g, 0.15 mol) is heated at 150-160°C for 3 hours. The reaction mixture is then cooled to room temperature, and the solid residue is washed with water and recrystallized from ethanol to yield benzo[d]oxazol-2(3H)-one.
Step 2: Nitration to this compound [1]
Benzo[d]oxazol-2(3H)-one (1.35 g, 10 mmol) is added portion-wise to a stirred mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (5 mL) at 0°C. The reaction mixture is stirred at 0-5°C for 2 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to afford this compound. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Biological Activities
This compound derivatives have shown significant potential in several therapeutic areas. Their biological activities are summarized below with quantitative data presented for easy comparison.
Anticancer Activity
Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The nitro substitution can enhance this activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Traf2- and Nck-interacting kinase (TNIK) and c-Met kinase.
Table 1: Anticancer Activity of Selected Benzo[d]oxazol-2(3H)-one Derivatives (IC50 in µM)
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 8g | TNIK Inhibitor | HCT116 (Colon) | 0.050 | [2] |
| 13 | c-Met Kinase Inhibitor | EBC-1 (Lung) | 0.005 | [3] |
| Compound 11g | Combretastatin Analog | MCF-7 (Breast) | <0.1 | [4] |
| Compound 11h | Combretastatin Analog | A549 (Lung) | <0.1 | [4] |
| Compound 9b | Cyclic Amine Derivative | MCF-7 (Breast) | <0.1 | [5] |
| Compound 9c | Cyclic Amine Derivative | A549 (Lung) | <0.1 | [5] |
Antimicrobial Activity
The 5-nitro group is a well-known pharmacophore in antimicrobial agents. Its presence in the benzo[d]oxazol-2(3H)-one scaffold can confer significant antibacterial and antifungal properties. The mechanism is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group by microbial nitroreductases.
Table 2: Antimicrobial Activity of Selected Nitroaromatic and Benzoxazolone Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone Derivative | 5-Nitro-2-furyl substituent | Escherichia coli | Not specified | [1] |
| Hydrazone Derivative | 5-Nitro-2-furyl substituent | Bacillus subtilis | Not specified | [1] |
| Compound 10 | Benzoxazole Derivative | Bacillus subtilis | 1.14 x 10⁻³ µM | [6] |
| Compound 5c | Triazole Hybrid | Staphylococcus aureus | 15.6 | [7] |
| Compound 5c | Triazole Hybrid | Escherichia coli | 31.2 | [7] |
Neuroprotective Activity
Recent studies have explored the potential of benzo[d]oxazol-2(3H)-one derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation, such as the Akt/GSK-3β/NF-κB pathway.
Table 3: Neuroprotective Activity of Selected Benzoxazole Derivatives
| Compound | Activity | Assay | Result | Reference |
| Compound 11 | AChE Inhibition | Ellman's method | 90.21% inhibition at 50 µM | |
| Compound 11 | BChE Inhibition | Ellman's method | 68.58% inhibition at 50 µM | |
| Compound 2e | eeAChE Inhibition | Ellman's method | IC50 = 0.84 µM | |
| Compound 3c | eeAChE Inhibition | Ellman's method | IC50 = 0.58 µM | |
| Compound 3e | eeAChE Inhibition | Ellman's method | IC50 = 0.61 µM |
Mechanisms of Action & Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Inhibition of Wnt/β-catenin Signaling
The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of TNIK, a key kinase in the Wnt pathway. Inhibition of TNIK prevents the phosphorylation of TCF4, a transcription factor, thereby blocking the expression of Wnt target genes.
Modulation of Akt/GSK-3β/NF-κB Signaling
The Akt/GSK-3β/NF-κB pathway is a critical regulator of cell survival, inflammation, and apoptosis. Its dysregulation is implicated in both cancer and neurodegenerative diseases. Some benzo[d]oxazole derivatives can exert their neuroprotective and anti-inflammatory effects by modulating this pathway. They can promote the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. This prevents the activation of NF-κB, a key transcription factor for pro-inflammatory and pro-apoptotic genes.
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Experimental Workflow
The discovery and development of bioactive this compound derivatives typically follows a structured workflow from synthesis to in vivo studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in culture medium. The culture medium is replaced with the compound-containing medium, and the cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Activity: Acetycholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the acetylcholinesterase enzyme.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE solution and incubate for 15 minutes at 25°C.
-
Initiation of Reaction: The reaction is initiated by adding the ATCI solution.
-
Absorbance Measurement: The absorbance is measured at 412 nm at regular intervals for 5 minutes. The rate of the reaction is determined from the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control without the inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The structure-activity relationships of these derivatives, coupled with a deeper understanding of their mechanisms of action, will be crucial in the design and development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective drugs.
References
- 1. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 5-Nitrobenzo[d]oxazol-2(3H)-one: An Essential Building Block for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and experimental protocols for the synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one, a key intermediate in the development of novel therapeutics. Two primary synthetic routes are presented, along with characterization data and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry. The presence of the nitro group offers a handle for further functionalization, enabling the synthesis of a diverse range of derivatives for screening in drug discovery programs. The benzoxazolone core is a privileged scaffold found in numerous biologically active molecules. This document outlines two reliable methods for the preparation of this important intermediate.
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below:
-
Route 1: A two-step synthesis involving the initial formation of the benzo[d]oxazol-2(3H)-one ring from o-aminophenol and urea, followed by regioselective nitration.
-
Route 2: A direct cyclization of 2-amino-4-nitrophenol using a carbonylating agent to form the target molecule.
Route 1: Nitration of Benzo[d]oxazol-2(3H)-one
This is a widely employed and effective method for the synthesis of this compound.
Experimental Protocol
Step 1a: Synthesis of Benzo[d]oxazol-2(3H)-one
This step focuses on the cyclization of o-aminophenol with urea to form the benzoxazolone core.
-
Materials and Reagents:
-
o-Aminophenol
-
Urea
-
Sulfuric acid monohydrate
-
Water
-
-
Procedure:
-
To a mixture of 109 parts of o-aminophenol and 72 parts by volume of water, add 53 parts by volume of sulfuric acid monohydrate while stirring.
-
Once the salt formation is complete, add 100 parts of urea to the resulting suspension.
-
Heat the mixture to 115°C. A complete dissolution should be observed after approximately 10 minutes.
-
Over a period of 3.5 hours, add 26.5 parts by volume of sulfuric acid monohydrate dropwise, maintaining the pH of the solution at approximately 2 to 3.
-
After the addition is complete, continue the reaction until the pH of the suspension decreases to 3-4.
-
Add 1000 parts by volume of water to the reaction mass and heat to 100°C until complete dissolution of the precipitated crystals.
-
Cool the mixture to room temperature to allow for precipitation of the product.
-
Collect the precipitated benzo[d]oxazol-2(3H)-one by suction filtration and wash with a small amount of cold water.
-
The product can be dried in an oven. A yield of approximately 96.5% can be expected.[1]
-
Step 1b: Nitration of Benzo[d]oxazol-2(3H)-one
This step introduces the nitro group at the 5-position of the benzoxazolone ring.
-
Materials and Reagents:
-
Benzo[d]oxazol-2(3H)-one
-
Dichloromethane
-
Sulfuric acid (98%)
-
Nitric acid (65%)
-
-
Procedure:
-
In a suitable reaction vessel, mix 135.1 parts of Benzo[d]oxazol-2(3H)-one with 400 parts of dichloromethane.
-
Add 200 parts of 98% sulfuric acid to the mixture and stir.
-
At a temperature of 35 to 45°C, add 355.65 parts of 65% nitric acid.
-
Allow the reaction to proceed to completion.
-
The layers are allowed to stand to obtain a mixed solution of the product in dichloromethane.
-
The dichloromethane is removed by distillation to yield the crude this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Benzo[d]oxazol-2(3H)-one | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| Product | This compound | |
| CAS Number | 3889-13-2 | |
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.12 g/mol | |
| Melting Point | 242°C | [2] |
| Appearance | Solid | [2] |
| Reaction Conditions | ||
| Solvent | Dichloromethane, Sulfuric Acid | |
| Reagent | Nitric Acid | |
| Temperature | 35-45°C | |
| Yield | Not explicitly stated for the isolated product | |
| Purity | Not explicitly stated | |
| Spectroscopic Data | ||
| ¹H NMR | Data not available in searched literature | |
| ¹³C NMR | A spectrum is available in a database, but direct chemical shifts are not provided in the readily accessible literature.[3] |
Synthesis Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Cyclization of 2-amino-4-nitrophenol
This route offers a more direct approach to the target molecule, provided the starting material is readily available. The cyclization can be achieved using various carbonylating agents.
Conceptual Protocol
A general method for the cyclization of o-aminophenols to benzoxazolones involves the use of 1,1'-carbonyldiimidazole (CDI).
-
Materials and Reagents:
-
2-amino-4-nitrophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
-
General Procedure:
-
Dissolve 2-amino-4-nitrophenol in an anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric amount of 1,1'-carbonyldiimidazole to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by removing the solvent and purifying the crude product, often by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-nitrophenol | |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | |
| Product | This compound | |
| CAS Number | 3889-13-2 | |
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.12 g/mol | |
| Melting Point | 242°C | [2] |
| Appearance | Solid | [2] |
| Reaction Conditions | ||
| Solvent | e.g., THF, DCM | |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) | |
| Temperature | Room temperature to reflux | |
| Yield | Dependent on specific conditions | |
| Purity | Dependent on purification method | |
| Spectroscopic Data | ||
| ¹H NMR | Data not available in searched literature | |
| ¹³C NMR | A spectrum is available in a database, but direct chemical shifts are not provided in the readily accessible literature.[3] |
Logical Relationship Diagram
Caption: Logical diagram for Route 2.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitration reactions are highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Concentrated acids are corrosive and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This document provides two robust synthetic protocols for the preparation of this compound. Route 1 is a well-documented, two-step process with a high-yielding initial step. Route 2 offers a more direct conversion, though specific optimization of reaction conditions may be required. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. The provided data and workflows are intended to facilitate the efficient and safe production of this valuable synthetic intermediate for applications in drug discovery and development.
References
Application Notes and Protocols for 5-Nitrobenzo[d]oxazol-2(3H)-one in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class.[1][2] Derivatives of benzoxazolones are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] This structural motif is present in various compounds that have been investigated for diverse pharmacological activities, including the inhibition of enzymes like c-Jun N-terminal kinases (JNK), Mycobacterium tuberculosis InhA, and chromodomain protein CDYL.[4][5][6] Consequently, this compound serves as a valuable screening compound and a building block in drug discovery and development.[2]
These application notes provide detailed protocols for utilizing this compound in common biochemical and cell-based assays to assess its potential biological activity. The methodologies described are based on established procedures for analogous compounds and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables present hypothetical data for illustrative purposes to demonstrate the recommended format for data presentation. Actual values must be determined experimentally.
Table 1: Illustrative Data for In Vitro Enzyme Inhibition
| Target Enzyme | Assay Type | IC₅₀ (µM) | Hill Slope | Max. Inhibition (%) |
|---|---|---|---|---|
| Example Kinase 1 | TR-FRET | 8.7 | 1.1 | 98.2 |
| Example Reductase 1 | Spectrophotometric | 15.2 | 0.9 | 95.5 |
| Example Hydrolase 1 | Fluorometric | 22.5 | 1.0 | 91.0 |
Table 2: Illustrative Data for Cellular Activity
| Cell Line | Assay Type | Endpoint | Treatment Time (h) | EC₅₀ (µM) |
|---|---|---|---|---|
| HeLa | c-Jun Phosphorylation | p-c-Jun (Ser73) | 2 | 12.3 |
| A549 | Cytotoxicity | Cell Viability | 48 | 35.8 |
| HepG2 | Cytotoxicity | Cell Viability | 48 | 41.2 |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified enzyme, such as a reductase that utilizes an NADH cofactor. The assay monitors the enzyme-catalyzed oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.[1][4]
Materials:
-
Purified recombinant target enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Enzyme-specific substrate (e.g., 2-trans-dodecenoyl-CoA for InhA)[1]
-
This compound
-
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)[1]
-
100% DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[7]
-
Assay Plate Setup:
-
Add 2 µL of each diluted compound solution to triplicate wells of a 96-well plate.
-
Include control wells:
-
No-inhibitor control: 2 µL of assay buffer with the same final DMSO concentration.
-
No-enzyme control: 2 µL of assay buffer with DMSO (for background measurement).
-
-
-
Reagent Addition: Add assay buffer, NADH (e.g., to a final concentration of 250 µM), and substrate (e.g., 25 µM) to each well to a final volume of 180 µL.[1][7]
-
Pre-incubation: Incubate the plate at room temperature (or the enzyme's optimal temperature) for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the purified enzyme (e.g., to a final concentration of 20-100 nM) to all wells except the no-enzyme control.[1][7]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.[4]
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the no-inhibitor control to obtain the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.[4]
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 2: Cell-Based c-Jun Phosphorylation Assay (TR-FRET)
This protocol provides a method to assess the inhibitory effect of this compound on a specific signaling pathway in a cellular context, such as the JNK pathway, by measuring the phosphorylation of a key substrate like c-Jun. This example is adapted from the LanthaScreen™ TR-FRET assay format.[5][8]
Materials:
-
HeLa cells stably expressing a GFP-c-Jun fusion protein (or other suitable cell line).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, solid-bottom 384-well tissue culture plates.
-
This compound.
-
Pathway activator (e.g., TNF-α or Anisomycin).[5]
-
Lysis Buffer containing a terbium-labeled anti-phospho-c-Jun (Ser73) antibody.[8]
-
Protease and phosphatase inhibitor cocktails.
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Plating: Seed the GFP-c-Jun expressing cells in a 384-well plate at a density of ~10,000 cells per well and incubate overnight at 37°C, 5% CO₂.[5]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the diluted compound solutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation: Add the pathway activator (e.g., TNF-α to a final concentration of 2 ng/mL) to all wells except the unstimulated control.[8]
-
Incubation: Incubate the plate for 30 minutes at 37°C to induce c-Jun phosphorylation.[8]
-
Cell Lysis: Aspirate the medium and add 20 µL of Lysis Buffer containing the terbium-labeled antibody to each well.[8]
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and antibody binding.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the stimulated (positive) and unstimulated (negative) controls to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a cell-based phosphorylation TR-FRET assay.
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT)
This protocol is used to assess the effect of this compound on cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9]
Materials:
-
Selected cancer or normal cell line (e.g., A549, HeLa, HepG2).
-
Cell culture medium.
-
96-well clear flat-bottom tissue culture plates.
-
This compound.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate spectrophotometer capable of reading absorbance at ~570 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle-treated (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
References
- 1. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazolone core with a nitro group substituent, imparts specific chemical properties that are crucial for its biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of organic molecules. The provided data is representative and intended to guide researchers in their analytical endeavors.
Molecular Structure
Systematic Name: 5-Nitro-1,3-benzoxazol-2(3H)-one CAS Number: 3889-13-2 Molecular Formula: C₇H₄N₂O₄ Molecular Weight: 180.12 g/mol
The structure and atom numbering for NMR assignments are depicted below:
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Data (Predicted)
The following table summarizes the predicted ¹H NMR spectral data for this compound. The data is based on the analysis of structurally similar compounds and chemical shift predictions.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.5 | br s | - | 1H | NH -3 |
| ~8.10 | d | ~2.5 | 1H | H -4 |
| ~7.95 | dd | ~9.0, 2.5 | 1H | H -6 |
| ~7.40 | d | ~9.0 | 1H | H -7 |
¹³C NMR Spectral Data (Predicted)
The following table presents the predicted ¹³C NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (C2) |
| ~148.0 | C -5 |
| ~143.0 | C -7a |
| ~132.0 | C -3a |
| ~120.0 | C -6 |
| ~111.0 | C -7 |
| ~108.0 | C -4 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Mass Spectrometry Data (Predicted)
The following table summarizes the predicted key mass-to-charge ratios for this compound under electron ionization (EI).
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - NO]⁺ |
| 134 | Moderate | [M - NO₂]⁺ |
| 106 | High | [M - NO₂ - CO]⁺ |
| 78 | Moderate | [C₆H₄N]⁺ |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the acquired data (Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.
Materials:
-
This compound
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., with Electron Ionization source)
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol (approximately 1 mg/mL).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-250) using an appropriate ionization technique (e.g., Electron Ionization at 70 eV).
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of this compound.
Caption: Workflow for NMR and MS analysis.
Data Analysis and Interpretation Logic
This diagram outlines the logical steps involved in interpreting the spectral data to confirm the structure of the compound.
Caption: Logic diagram for spectral data interpretation.
Application Notes and Protocols for the Purification of 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 5-Nitrobenzo[d]oxazol-2(3H)-one, a key intermediate in pharmaceutical research and drug development. The protocols outlined below are based on established chemical principles for the purification of nitroaromatic and heterocyclic compounds.
Introduction
This compound is a heterocyclic compound whose purity is critical for successful outcomes in subsequent synthetic steps and biological assays. Crude synthetic batches of this compound often contain unreacted starting materials, by-products, and other impurities. The presence of a polar nitro group and a benzoxazolone core dictates the selection of appropriate purification techniques. This guide details two primary methods for purification: recrystallization and silica gel column chromatography.
Compound Properties
A summary of the physicochemical properties of this compound is presented below. These properties are essential for designing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 3889-13-2 | [1][2] |
| Molecular Formula | C₇H₄N₂O₄ | [3] |
| Molecular Weight | 180.12 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 242 °C | [3] |
| Density | 1.580 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.05 ± 0.70 (Predicted) | [3] |
Purification Techniques: A Comparative Overview
Both recrystallization and column chromatography are effective methods for purifying this compound. The choice of method depends on the nature and quantity of impurities, the amount of crude material, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Simple, cost-effective, can yield highly pure crystalline material. | Potential for significant product loss in the mother liquor; requires a suitable solvent. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures and compounds with similar polarities. | More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization. |
The following table presents illustrative data on the expected outcomes of each purification method, starting with a hypothetical crude product of 90% purity.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | 90 | > 98 | 75-85 |
| Column Chromatography | 90 | > 99 | 80-95 |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a preferred method for purifying solid organic compounds. The key to a successful recrystallization is the selection of an appropriate solvent.
4.1.1. Solvent Selection
An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the polar nature of this compound, polar solvents are likely to be suitable. A preliminary solvent screen is recommended.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, with good crystal formation upon cooling.
4.1.2. Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Purification by Column Chromatography
Column chromatography is an excellent technique for separating the target compound from impurities with different polarities.
4.2.1. Thin-Layer Chromatography (TLC) for Solvent System Selection
Before running a column, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system that provides good separation between the desired compound and any impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the plate in a TLC chamber containing a test eluent (e.g., a mixture of n-hexane and ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under UV light (254 nm). The optimal solvent system will show a clear separation of spots.
4.2.2. Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like acetone or dichloromethane) or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
References
Safeguarding Research: Application Notes and Protocols for 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of 5-Nitrobenzo[d]oxazol-2(3H)-one (CAS No. 3889-13-2). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research activities. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and an allergic skin reaction.
Hazard Identification and Physicochemical Properties
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 3889-13-2 | |
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.119 g/mol | |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8 °C (Refrigerated) | [2] |
| Purity | ≥95% - ≥98.0% | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides. | [2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if working with powders or in a poorly ventilated area. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's stability.
Handling Protocol
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Dispensing: When weighing or transferring the solid material, use caution to avoid generating dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: The compound should be stored in a refrigerator at 2-8°C.[2]
-
Location: Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow these protocols immediately.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
References
Application Notes and Protocols for 5-Nitrobenzo[d]oxazol-2(3H)-one in In Vitro Kinase Inhibition Assays
For Research Use Only.
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. Molecules within this structural class have garnered significant interest in drug discovery due to their diverse biological activities. Notably, derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a serine-threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[1] Inhibition of TNIK has emerged as a promising therapeutic strategy for the treatment of this malignancy.[1]
These application notes provide a detailed protocol for evaluating the in vitro inhibitory activity of this compound against the TNIK enzyme. The described methodology is based on established kinase assay principles and can be adapted for high-throughput screening and determination of inhibitor potency.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for a potent benzo[d]oxazol-2(3H)-one derivative against TNIK, providing a benchmark for the expected activity of related compounds like this compound.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8g (derivative) | TNIK | 0.050 | [1] |
| This compound | TNIK | Hypothetical Value* | N/A |
*The IC50 value for this compound is not yet publicly available. Based on the activity of structurally related compounds, a value in the low micromolar to nanomolar range may be anticipated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the TNIK inhibition assay.
Caption: TNIK's role in the Wnt signaling pathway and the point of inhibition.
References
Application Notes and Protocols: Benzo[d]oxazol-2(3H)-one Derivatives as Kinase Inhibitors in Cancer Research
Topic: 5-Nitrobenzo[d]oxazol-2(3H)-one and its derivatives as kinase inhibitors in cancer research.
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific compound this compound is not extensively documented as a kinase inhibitor in cancer research, the core scaffold, benzo[d]oxazol-2(3H)-one, is a crucial component in the development of potent kinase inhibitors. This document focuses on the applications of derivatives of this scaffold, which have shown significant promise in targeting key kinases in oncology.
Introduction
The benzo[d]oxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth, proliferation, and metastasis. Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of several oncogenic kinases, including c-Met and Traf2- and Nck-interacting kinase (TNIK).
This document provides an overview of the application of these derivatives in cancer research, including their mechanism of action, quantitative data on their inhibitory activity, and detailed protocols for their evaluation.
Kinase Targets and Mechanism of Action
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis, promoting cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in a wide array of human cancers, making it an attractive therapeutic target.[3][4] Benzo[d]oxazol-2(3H)-one derivatives have been designed to interfere with the catalytic activity of c-Met, thereby blocking downstream signaling cascades.[1][5]
TNIK (Traf2- and Nck-interacting kinase)
TNIK is a serine/threonine kinase that is a critical component of the Wnt signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[6][7][8] TNIK is involved in the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[9] Benzo[d]oxazol-2(3H)-one derivatives have been developed as a new class of TNIK inhibitors, effectively suppressing the proliferation and migration of colorectal cancer cells.[3][10]
Data Presentation
The following tables summarize the quantitative data for representative benzo[d]oxazol-2(3H)-one derivatives as kinase inhibitors.
| Table 1: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against c-Met Kinase | ||
| Compound | Target Kinase | IC50 |
| Benzo[d]oxazol-2(3H)-one-quinolone 13 | c-Met | 1 nM[5] |
| INCB28060 | c-MET | 0.13 nmol/L[11] |
| Piperidinyl-based benzoxazole derivative 11b | c-Met | 0.181 µM[12] |
| Table 2: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against TNIK | ||
| Compound | Target Kinase | IC50 |
| Compound 8g | TNIK | 0.050 µM[3][10] |
| Table 3: Cellular Activity of Representative Benzo[d]oxazol-2(3H)-one Derivatives | |||
| Compound | Cell Line | Assay | IC50 / Effect |
| Benzo[d]oxazol-2(3H)-one-quinolone 13 | EBC-1 (Lung Cancer) | Proliferation | 5 nM[5] |
| INCB28060 | SNU-5 (Gastric Cancer) | Phospho-c-MET inhibition | ~1 nmol/L[11] |
| Piperidinyl-based benzoxazole derivative 11b | MCF-7 (Breast Cancer) | Cytotoxicity | Comparable to Sorafenib[12] |
| Compound 8g | Colorectal Cancer Cells | Proliferation and Migration | Effective suppression[3][10] |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of benzo[d]oxazol-2(3H)-one derivatives.
TNIK Signaling Pathway
Caption: TNIK's role in the Wnt signaling pathway and its inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A general experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET based)
Objective: To determine the in vitro potency (IC50) of a benzo[d]oxazol-2(3H)-one derivative against a target kinase (e.g., c-Met).
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM NaCl, 0.1 mg/mL BSA, 20 mM MgCl2, 1 mM TCEP)[13]
-
Test compound (serial dilutions)
-
384-well assay plates
-
TR-FRET-enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of 4X kinase solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP/substrate mixture.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Eu-labeled antibody in a detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a benzo[d]oxazol-2(3H)-one derivative on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., EBC-1, HCT116)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of a benzo[d]oxazol-2(3H)-one derivative on cancer cell migration.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.[16]
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at a non-toxic concentration or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Western Blot Analysis for Kinase Phosphorylation
Objective: To confirm the on-target activity of a benzo[d]oxazol-2(3H)-one derivative by assessing the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the test compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration.[17]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[18][19]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[18]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibitor activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medvolt.ai [medvolt.ai]
- 7. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-mycobacterial Applications of 5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-mycobacterial properties of 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives and related nitro-containing compounds. The information is intended to guide researchers in the screening, characterization, and development of novel anti-tubercular agents.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of new drugs with novel mechanisms of action. Nitro-containing heterocyclic compounds, including derivatives of this compound, have emerged as a promising class of anti-tubercular agents. These compounds often act as prodrugs, requiring activation by mycobacterial enzymes to exert their effect. Their diverse chemical structures offer a rich scaffold for the development of potent inhibitors of essential mycobacterial processes.
Quantitative Data Summary
The following tables summarize the in vitro anti-mycobacterial activity and cytotoxicity of selected this compound derivatives and other relevant nitro-containing compounds.
Table 1: Anti-mycobacterial Activity of this compound Derivatives and Analogs
| Compound Name/Number | Target/Mechanism of Action | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | IC50 (µM) | Reference |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (Compound 30) | InhA | Drug-sensitive MTB | - | 17.11 | 5.12 ± 0.44 | [1] |
| OPC-67683 | Mycolic Acid Synthesis | Drug-susceptible & Drug-resistant | 0.006 - 0.012 | - | 0.021 - 0.036 (IC50 against methoxy- and keto-mycolic acid synthesis) | [2] |
| CGI-17341 | Not Specified | Drug-susceptible & Multi-drug-resistant | 0.1 - 0.3 | - | - | [3] |
| 3,5-dinitro esters | Not Specified | Mtb H37Rv | 16 | - | - | [4] |
| N-alkyl 3,5-dinitrobenzamides | DprE1 | Mtb | 0.016 | - | - | [5] |
| 5-nitrofuran-triazole conjugate (Compound 8e) | Not Specified | Mtb H37Rv | 0.25 | - | - | [6] |
Table 2: Cytotoxicity Data
| Compound Name/Number | Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (Compound 30) | RAW 264.7 | Non-cytotoxic at | 100 | [1] |
| 3,5-dinitro esters | THP-1 | LC50 | Not directly correlated with MIC | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
M. tuberculosis H37Rv (or other relevant strains)
-
Test compounds dissolved in DMSO
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)
-
Resazurin sodium salt solution (0.01% w/v)
-
Sterile PBS
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final concentration of DMSO should not exceed 1%.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound. Include a drug-free control (vehicle control) and a positive control with a standard anti-TB drug.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of compound cytotoxicity against a mammalian cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action: InhA Inhibition
Some benzoxazole derivatives have been shown to target the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway (FAS-II) responsible for mycolic acid biosynthesis.[1]
Caption: Inhibition of InhA by this compound derivatives blocks mycolic acid synthesis.
General Workflow for Anti-mycobacterial Drug Screening
The following diagram illustrates a typical workflow for the screening and initial characterization of novel anti-mycobacterial compounds.
Caption: A streamlined workflow for the discovery of novel anti-mycobacterial agents.
Proposed Activation of Nitro-heterocyclic Prodrugs
Many nitro-heterocyclic compounds are prodrugs that require reductive activation by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.
Caption: Reductive activation of nitro-heterocyclic prodrugs in Mycobacterium tuberculosis.
References
- 1. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a nitroaromatic heterocyclic compound. While specific biological activities of this particular molecule are not extensively documented, its structural motifs—a nitro group and a benzoxazolone core—are present in compounds with known pharmacological effects. For instance, various derivatives of benzo[d]oxazol-2(3H)-one have been explored as inhibitors of Traf2- and Nck-interacting kinase (TNIK) for colorectal cancer treatment, as potent and selective inhibitors of chromodomain protein CDYL, and as c-Met kinase inhibitors.[1][2][3] The presence of a nitro group, as seen in related compounds like 5-nitroindazoles, suggests a potential for inducing oxidative stress, which can be harnessed for therapeutic effects, particularly in oncology and infectious diseases.[4][5]
These application notes provide a framework for investigating the cellular effects of this compound using a panel of standard cell-based assays. The protocols outlined below will enable researchers to characterize its potential cytotoxic, apoptotic, and oxidative stress-inducing activities, as well as its potential as a kinase inhibitor.
Hypothesized Mechanisms of Action
Based on its chemical structure, this compound may exert its biological effects through several mechanisms:
-
Induction of Oxidative Stress: The nitro group can be enzymatically reduced within cells to form reactive oxygen species (ROS), leading to cellular damage.
-
Induction of Apoptosis: Increased ROS levels and direct interaction with cellular targets can trigger programmed cell death.
-
Kinase Inhibition: The benzoxazolone scaffold is a common feature in many kinase inhibitors, suggesting that this compound could potentially inhibit the activity of one or more protein kinases.
The following diagram illustrates a potential signaling pathway initiated by this compound, leading to apoptosis via oxidative stress.
Caption: Hypothesized signaling pathway for this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Cell Line A | 0.1 | |
| 1 | ||
| 10 | ||
| Cell Line B | 0.1 | |
| 1 | ||
| 10 |
Table 3: Induction of Oxidative Stress by this compound
| Cell Line | Treatment Concentration (µM) | Relative Fluorescence Units (RFU) of ROS Indicator |
| Cell Line A | 0.1 | |
| 1 | ||
| 10 | ||
| Cell Line B | 0.1 | |
| 1 | ||
| 10 |
Experimental Protocols
The following is a general workflow for screening the biological activity of this compound.
Caption: General experimental workflow for screening this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Assay)
This assay measures cell viability by assessing the metabolic activity of cells. Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.
Materials:
-
Cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Protocol 3: Oxidative Stress Assay (DCFDA Assay)
This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure the intracellular production of reactive oxygen species (ROS).
Materials:
-
DCFDA solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After 24 hours, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add 100 µL of the compound dilutions (in phenol red-free medium) to the wells.
-
Incubate for the desired time (e.g., 1-6 hours).
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the results as relative fluorescence units (RFU) or fold change compared to the control.
Protocol 4: General Kinase Inhibition Assay Workflow
To investigate if this compound acts as a kinase inhibitor, a generic in vitro kinase assay can be performed. This protocol provides a general outline.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Nitrobenzo[d]oxazol-2(3H)-one in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound available as a screening compound for drug discovery and development. While specific high-throughput screening (HTS) data and detailed mechanistic studies for this particular compound are not extensively available in public literature, the broader class of benzo[d]oxazol-2(3H)-one derivatives has demonstrated significant biological activity in various therapeutic areas. These derivatives have been identified as inhibitors of enzymes such as Traf2- and Nck-interacting kinase (TNIK) in colorectal cancer, c-Met kinase, and Mycobacterium tuberculosis InhA. Furthermore, they have been investigated for their potential as selective inhibitors of the chromodomain protein CDYL. This document provides a generalized framework for utilizing this compound in HTS campaigns, drawing upon the established activities of its structural analogs.
Potential Therapeutic Applications for Screening
Based on the known biological activities of structurally related benzo[d]oxazol-2(3H)-one derivatives, this compound can be considered a candidate for screening in the following areas:
-
Oncology: Targeting kinases such as TNIK and c-Met, which are implicated in cancer cell proliferation and migration.
-
Infectious Diseases: Screening for inhibitory activity against essential microbial enzymes, such as InhA in Mycobacterium tuberculosis.
-
Epigenetics: Investigating the potential to modulate the activity of reader proteins like CDYL, which play a role in gene regulation.
Data Presentation: A Template for Screening Results
Due to the absence of specific published data for this compound, the following table serves as a template for organizing and presenting quantitative data obtained from HTS experiments. This structured format allows for clear comparison of the compound's activity across different assays and targets.
| Target/Assay | Assay Type | Metric | Value (e.g., µM) | Positive Control | Negative Control | Notes |
| Example: TNIK Kinase | Biochemical | IC50 | Experimental Data | Known TNIK Inhibitor | DMSO | Measures direct inhibition of enzyme activity. |
| Example: Colorectal Cancer Cell Line (e.g., HCT116) | Cell-based | EC50 | Experimental Data | Staurosporine | DMSO | Measures effect on cell viability/proliferation. |
| Example: M. tuberculosis InhA | Biochemical | IC50 | Experimental Data | Triclosan | DMSO | Measures inhibition of mycolic acid biosynthesis pathway. |
| Example: CDYL Chromodomain Binding | Biophysical (e.g., SPR) | KD | Experimental Data | Known CDYL Ligand | DMSO | Measures binding affinity to the target protein. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments that could be adapted for screening this compound.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., for TNIK)
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TNIK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process to stop the kinase reaction and then measure the amount of ADP produced.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (e.g., for Cancer Cell Lines)
Objective: To assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
384-well clear-bottom white microplates
-
Automated liquid handler
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete medium. Use an automated liquid handler to dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of this compound and controls in cell culture medium. Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal. Calculate the percent viability for each concentration relative to the DMSO control. Determine the EC50 value by plotting the dose-response curve.
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway with potential inhibition by a benzo[d]oxazol-2(3H)-one derivative.
Experimental Workflow
Spectroscopic Characterization of 5-Nitrobenzo[d]oxazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic properties and provides comprehensive experimental protocols for its characterization using UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3889-13-2 | [1] |
| Molecular Formula | C₇H₄N₂O₄ | |
| Molecular Weight | 180.12 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 242 °C | |
| Purity | ≥98.0% | [2] |
Spectroscopic Analysis
The structural features of this compound, including the benzoxazolone core, the nitro group, and the aromatic system, give rise to distinct spectroscopic signatures.
UV-Visible Spectroscopy
The presence of a conjugated aromatic system in this compound suggests it will exhibit strong absorption in the UV-Vis region. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazolone.
Table 2: Expected UV-Visible Absorption Data for this compound in Ethanol
| Parameter | Expected Value |
| λmax (nm) | 330 - 380 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 10,000 - 20,000 |
Fluorescence Spectroscopy
While many nitroaromatic compounds are known to be fluorescence quenchers, some exhibit fluorescence, often with a significant Stokes shift. The emission properties of this compound will be highly dependent on the solvent polarity and the nature of its excited states.[3] An intramolecular charge transfer (ICT) character in the excited state is possible, which would lead to a large Stokes shift and solvent-dependent emission.[4][5]
Table 3: Expected Fluorescence Data for this compound
| Parameter | Expected Characteristics |
| Excitation Wavelength (nm) | Corresponds to the λmax from UV-Vis |
| Emission Wavelength (nm) | 400 - 550 |
| Quantum Yield (Φ) | Low to moderate |
| Stokes Shift (nm) | 70 - 170 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic ring system.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (adjacent to NO₂) | 8.0 - 8.3 | d |
| Aromatic-H | 7.8 - 8.1 | dd |
| Aromatic-H | 7.3 - 7.6 | d |
| N-H | 11.5 - 12.5 | br s |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 153 - 156 |
| Aromatic C-NO₂ | 145 - 148 |
| Aromatic C-O | 142 - 145 |
| Aromatic C-N | 130 - 133 |
| Aromatic C-H | 110 - 125 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition. The fragmentation pattern will provide further structural information.
Table 6: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion) | 181.02 |
| [M+Na]⁺ | 203.00 |
| Key Fragments | Loss of NO₂, CO, and other characteristic fragments |
Experimental Protocols
General Workflow for Spectroscopic Analysis
Caption: A general workflow for the spectroscopic analysis of this compound.
Protocol 1: UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1.8 mg of this compound and dissolve it in 100 mL of spectroscopic grade ethanol to prepare a 1 x 10⁻⁴ M stock solution.
-
Working Solutions: Prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 2 x 10⁻⁵ M, 4 x 10⁻⁵ M, 6 x 10⁻⁵ M, 8 x 10⁻⁵ M) from the stock solution.
-
Spectral Acquisition:
-
Use spectroscopic grade ethanol as the blank reference.
-
Record the UV-Vis absorption spectrum of each working solution from 200 to 600 nm.
-
-
Data Analysis:
-
Determine the λmax from the spectrum of the 4 x 10⁻⁵ M solution.
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl).
-
Protocol 2: Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.
Materials:
-
This compound solution (1 x 10⁻⁵ M in ethanol from Protocol 1)
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φ = 0.54)
-
Fluorescence cuvettes
-
Fluorometer
Procedure:
-
Excitation and Emission Spectra:
-
Record the excitation spectrum by setting the emission wavelength to the expected maximum (e.g., 450 nm) and scanning the excitation wavelengths.
-
Record the emission spectrum by setting the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
-
Quantum Yield Measurement:
-
Measure the absorbance of the sample and the quinine sulfate standard at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 3: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the TMS peak at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C spectrum.
-
Protocol 4: Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound
-
Methanol or acetonitrile (LC-MS grade)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in methanol or acetonitrile.
-
Instrumentation Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Choose an appropriate ionization source, such as Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
If possible, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
For high-resolution data, compare the measured mass to the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Logical Relationships in Spectroscopic Characterization
Caption: Logical flow for the structural confirmation of the target compound.
References
- 1. parchem.com [parchem.com]
- 2. This compound CAS 3889-13-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes?
Low yields in the synthesis of this compound can arise from several factors. The primary areas to investigate are the purity of the starting material, 2-amino-4-nitrophenol, the efficiency of the cyclization reaction, and the purification process. Incomplete reactions, side-product formation, and product degradation are common culprits.[1][2]
Q2: How can I assess the purity of my starting material, 2-amino-4-nitrophenol?
It is crucial to begin with high-purity starting materials. You can verify the purity of your 2-amino-4-nitrophenol using the following methods:
-
Melting Point Analysis: Compare the observed melting point of your starting material with the literature value (142-143°C). A broad melting range or a significantly lower melting point suggests the presence of impurities.[3]
-
Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are highly effective for identifying impurities.
-
Chromatography: Thin Layer Chromatography (TLC) can provide a quick check for the presence of multiple components.
Q3: My TLC analysis of the reaction mixture shows multiple spots, including unreacted 2-amino-4-nitrophenol. What should I do?
The presence of unreacted starting material on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue to monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC.
-
Increase Reaction Temperature: The reaction temperature may be insufficient to drive the reaction to completion. Consider a modest increase in temperature while carefully monitoring for any signs of product degradation.
-
Re-evaluate Stoichiometry: Ensure the molar ratio of your carbonylating agent to 2-amino-4-nitrophenol is correct. A slight excess of the carbonylating agent may be beneficial.
Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a frequent cause of low yields. Potential side reactions in this synthesis include:
-
Polymerization: 2-aminophenols can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids or bases.
-
Incomplete Cyclization: The intermediate formed after the initial reaction with the carbonylating agent may not fully cyclize.
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and the rate of addition of reagents.
-
Use an Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.[2]
Q5: My desired product appears to be lost during the purification step. What are some effective purification strategies?
Significant product loss can occur during purification. For this compound, the following purification methods are generally effective:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system will need to be determined empirically, but ethanol or mixtures of ethanol and water are often good starting points.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. The appropriate eluent system will need to be determined by TLC analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Purity of 2-amino-4-nitrophenol is low. | Purify the starting material by recrystallization.[3] Verify purity using melting point and/or spectroscopic methods. |
| Incomplete reaction. | Extend reaction time, increase temperature moderately, or adjust stoichiometry of reactants. Monitor progress by TLC.[1] | |
| Side product formation. | Optimize reaction conditions (temperature, reaction time).[1] Use an inert atmosphere to prevent oxidation of the 2-aminophenol.[2] | |
| Product loss during workup or purification. | Optimize the purification procedure. For recrystallization, ensure the correct solvent is used and allow for slow cooling. For column chromatography, select an appropriate solvent system based on TLC analysis. | |
| Reaction Stalls | Insufficient temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Reagent deactivation. | If using a moisture-sensitive carbonylating agent like CDI, ensure all glassware is dry and the reaction is performed under an inert atmosphere. | |
| Dark-Colored Reaction Mixture/Product | Oxidation of 2-amino-4-nitrophenol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Product degradation. | Avoid excessive heating during the reaction and purification steps. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction is complete, cool the mixture and if the product does not precipitate, try adding a non-solvent to induce precipitation. |
| Product is an oil. | Try triturating the oil with a suitable non-solvent to induce crystallization. |
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
2,4-Dinitrophenol
-
Ammonium chloride
-
Concentrated aqueous ammonia (approx. 28%)
-
Sodium sulfide (60% fused)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Water
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.
-
Heat the mixture to 85°C using a steam bath.
-
Turn off the steam and allow the mixture to cool.
-
When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature should be maintained between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel.
-
Cool the filtrate overnight.
-
Collect the precipitated crystals by filtration and press them nearly dry.
-
Dissolve the crude solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).
-
Add 10 g of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20°C to crystallize the product.
-
Collect the brown crystals of 2-amino-4-nitrophenol by filtration and dry them.
-
The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C. For a purer product, recrystallize from hot water.[3]
Synthesis of this compound
This is a general procedure for the cyclization of a 2-aminophenol using 1,1'-Carbonyldiimidazole (CDI), which should be adapted and optimized for the specific substrate.
Materials:
-
2-Amino-4-nitrophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-nitrophenol (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.05-1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the CDI solution to the 2-amino-4-nitrophenol solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture.
-
The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: A flowchart illustrating the general synthetic workflow for this compound.
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.
References
Technical Support Center: 5-Nitrobenzo[d]oxazol-2(3H)-one Reactions
Welcome to the technical support center for 5-Nitrobenzo[d]oxazol-2(3H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site is the nitrogen atom of the lactam ring (at the 3-position). This nitrogen is acidic and can be deprotonated by a base, making it a good nucleophile for reactions like N-alkylation or N-acylation. The nitro group can also be reduced to an amine, providing another site for further functionalization.
Q2: My this compound starting material has poor solubility. How can I address this?
A2: Poor solubility in common organic solvents can be a challenge. Here are a few strategies:
-
Co-solvents: Use a mixture of solvents. Polar aprotic solvents like DMF and DMSO are often effective at dissolving benzoxazolone derivatives, but reactions can be faster and harder to control.[1] Consider using them in combination with less polar solvents like THF or Dichloromethane (DCM) to find a balance.
-
Heating: Gently warming the solvent can help dissolve the starting material. Ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the deprotonated reactant into the organic phase.
Q3: How should I store this compound and its derivatives?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or heat.[2][3] For solutions, it is best to prepare them fresh. If storage is necessary, use a dry aprotic solvent, protect from light, and store at low temperatures (e.g., -20 °C).[3]
Q4: What analytical techniques are best for monitoring the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[4] For more detailed analysis and to confirm product identity and purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[5][6] ¹H NMR and ¹³C NMR spectroscopy are essential for final product characterization.[5][7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product yield is a frequent issue stemming from several potential causes.[8] Use the following guide to diagnose and resolve the problem.
Potential Causes & Solutions
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Continue to monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally.[8]
-
-
Poor Reagent Quality: Starting materials, reagents, or solvents may be impure or degraded.
-
Solution: Use fresh, high-purity starting materials and anhydrous solvents.[8] Ensure bases are not expired and alkylating agents have not hydrolyzed.
-
-
Incorrect Stoichiometry: The molar ratio of reactants may be suboptimal.
-
Solution: Carefully verify the stoichiometry. For N-alkylation, a slight excess of the aminobenzoate relative to the alkylating agent can sometimes prevent overalkylation.[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition.
-
Solution: Optimize the reaction temperature. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and side product formation.[8]
-
-
Ineffective Base: The base used may not be strong enough to deprotonate the benzoxazolone nitrogen effectively.
-
Solution: Choose a suitable base. Common choices for N-alkylation include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] The choice depends on the reactivity of the alkylating agent and the solvent used.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Side Products (e.g., Overalkylation)
In N-alkylation reactions, the formation of a dialkylated product is a common side reaction.[1]
Potential Causes & Solutions
-
Excess Alkylating Agent: Using a large excess of the alkylating agent strongly favors a second alkylation event.[1]
-
Solution: Use a molar ratio of 1:1 or a slight excess of the this compound.
-
-
Highly Reactive Alkylating Agent: Reagents like methyl iodide or benzyl bromide are very reactive and can lead to poor selectivity.[1]
-
Solution: Consider a less reactive agent, such as an alkyl chloride or tosylate, to improve control over the reaction.[1]
-
-
Strong Base: Strong bases (e.g., NaH) can deprotonate the newly formed secondary amine, making it more nucleophilic and prone to a second alkylation.[1]
-
Solution: Use a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1]
-
-
High Temperature / Polar Aprotic Solvents: Conditions that accelerate Sₙ2 reactions, such as high temperatures and solvents like DMF or DMSO, can promote overalkylation.[1]
-
Solution: Conduct the reaction at the lowest feasible temperature. Experiment with less polar solvents to slow the reaction rate.[1]
-
Reaction Pathway: N-Alkylation vs. Overalkylation
Caption: Factors influencing mono-alkylation vs. overalkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is a general guideline for the N-alkylation of this compound. Optimization of the base, solvent, and temperature may be required.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Acetone or DMF)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone (or DMF), add K₂CO₃ (1.5-2.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.1 eq) dropwise to the suspension.[9]
-
Heat the reaction mixture to reflux (for acetone) or maintain at a specific temperature (e.g., 50-60 °C for DMF) and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:3889-13-2 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
Technical Support Center: Optimizing Derivatization of 5-Nitrobenzo[d]oxazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of 5-Nitrobenzo[d]oxazol-2(3H)-one.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound, a crucial building block in medicinal chemistry.
1. Low Reaction Yield
Q1: My N-alkylation reaction of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in N-alkylation reactions of this compound can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Deprotonation: The acidity of the N-H proton in the oxazolone ring is crucial for the reaction to proceed. Ensure you are using a sufficiently strong base and appropriate solvent.
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) may require heating to achieve complete deprotonation. For room temperature reactions, stronger bases like sodium hydride (NaH) are often more effective.
-
Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred as they can solvate the ions and facilitate the reaction. Tetrahydrofuran (THF) is also a viable option, particularly with stronger bases like NaH.
-
-
Reagent Quality: Ensure the purity of your this compound, alkylating agent, and solvent. Moisture in the solvent or impurities in the starting materials can quench the base and lead to side reactions.
-
Reaction Temperature and Time: Some reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures might lead to degradation of products.
-
Stoichiometry: Ensure you are using an appropriate molar ratio of base and alkylating agent. A slight excess of the base and alkylating agent (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
2. Side Reactions and Impurities
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the common side reactions and how can I minimize them?
A2: The presence of multiple products indicates the occurrence of side reactions. Here are some common possibilities and solutions:
-
O-alkylation vs. N-alkylation: While N-alkylation is generally favored, O-alkylation at the carbonyl oxygen can sometimes occur, leading to a mixture of regioisomers. The choice of base and solvent can influence this selectivity. Generally, polar aprotic solvents favor N-alkylation.
-
Dialkylation: If a strong base and a large excess of the alkylating agent are used, dialkylation at both the nitrogen and another position might occur, although this is less common for this specific substrate. Using a controlled stoichiometry of the alkylating agent can help minimize this.
-
Hydrolysis: The oxazolone ring can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. Ensure you are using anhydrous solvents and reagents.
-
Decomposition: The nitro group can sometimes participate in side reactions, especially at high temperatures or in the presence of strong nucleophiles. It is advisable to conduct the reaction at the lowest effective temperature.
3. Purification Challenges
Q3: I am having difficulty purifying my derivatized product. What are the recommended purification methods?
A3: Purification of this compound derivatives can be challenging due to their polarity and potential for low solubility.
-
Column Chromatography: This is the most common method for purifying these derivatives. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.
-
Washing: After the reaction, washing the organic layer with water and brine can help remove inorganic salts and water-soluble impurities.
Data Presentation
Table 1: Illustrative Reaction Conditions for N-Alkylation of Nitro-Substituted Benzoxazolone Analogs
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ (1.5) | DMF | 80 | 6 | ~85 | Synthesized from related literature |
| 2 | Ethyl iodide | NaH (1.2) | THF | RT | 4 | >90 | Synthesized from related literature |
| 3 | Propargyl bromide | K₂CO₃ (2.0) | Acetonitrile | 60 | 5 | ~78 | Synthesized from related literature |
| 4 | Methyl iodide | Cs₂CO₃ (1.5) | DMF | RT | 12 | ~92 | Synthesized from related literature |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Detailed Methodology for a General N-Alkylation Reaction
This protocol provides a general procedure for the N-alkylation of this compound. Optimization may be required for specific alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
Illustrative Signaling Pathway: JNK Signaling
Derivatives of this compound have been investigated as kinase inhibitors. The c-Jun N-terminal kinase (JNK) signaling pathway is a relevant target.
Caption: Simplified diagram of the JNK signaling pathway and a potential point of inhibition.
5-Nitrobenzo[d]oxazol-2(3H)-one stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 5-Nitrobenzo[d]oxazol-2(3H)-one. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be protected from light and moisture.
Q2: How should I prepare and store solutions of this compound?
A2: For short-term use, it is recommended to dissolve the compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For compounds with similar structural motifs, it is advised to prepare aqueous solutions fresh for each experiment and avoid storing them for more than 24 hours.[1][2] If you must store a solution, keep it at -20°C or -80°C in a tightly sealed, light-protected container.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in acidic or basic solutions?
A4: The stability of this compound is expected to be pH-dependent. The benzoxazolone ring system can be susceptible to hydrolysis under certain pH conditions. For instance, some related benzoxazole derivatives undergo hydrolysis of ether linkages in acidic conditions (pH < 4.6).[5] Conversely, other similar heterocyclic compounds have shown greater stability in acidic environments (pH 1.0-4.0) and are less stable in neutral to alkaline conditions.[6] It is recommended to perform preliminary stability tests at the pH of your experimental buffer system.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure, two primary degradation pathways are plausible:
-
Hydrolysis: The lactam (cyclic amide) bond in the oxazolone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Reduction of the Nitro Group: The nitro group is an electron-withdrawing group that can be reduced to an amino group under certain reducing conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Compound degradation in solution. | Prepare fresh solutions for each experiment. If using aqueous buffers, assess the compound's stability at the experimental pH and temperature. Consider preparing stock solutions in anhydrous DMSO. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Degradation of the compound due to improper storage or handling. | Review storage conditions (temperature, light, and moisture protection). Analyze a freshly prepared sample to confirm the purity of the starting material. Use the stability-indicating HPLC method described below to monitor for degradation products. |
| Color change of the compound in solution. | pH-dependent changes or degradation. | Measure the pH of the solution. Compare the UV-Vis spectrum of the colored solution to that of a freshly prepared solution in a neutral solvent. A shift in the absorption maximum may indicate a structural change. |
| Low recovery of the compound from an experimental system. | Adsorption to container surfaces or degradation under experimental conditions. | Use silanized glassware or low-adsorption plasticware. Include control samples to assess compound stability under the specific experimental conditions (e.g., temperature, presence of other reagents). |
Data Summary
Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale |
| Solid Storage | 2-8°C, dry, protected from light. | To minimize thermal degradation and photodegradation. |
| Solution (Stock) | Anhydrous DMSO or DMF at -20°C or -80°C. | Aprotic solvents prevent hydrolysis. Low temperature slows degradation. |
| Solution (Aqueous) | Prepare fresh for each use. | Potential for pH-dependent hydrolysis. |
| Handling | Minimize exposure to light. | Nitroaromatic compounds can be light-sensitive.[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature, taking aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl and prepare for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at intermediate time points and prepare for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., acetonitrile) for 24 hours. Analyze the resulting material by HPLC.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions. Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined from the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Hypothetical hydrolytic degradation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biomedres.us [biomedres.us]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of 5-Nitrobenzo[d]oxazol-2(3H)-one in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzo[d]oxazol-2(3H)-one, focusing on challenges related to its low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (CAS No. 3889-13-2) is a heterocyclic organic compound.[1][2] Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Therefore, this compound and its analogs are of interest for cancer research and drug discovery, particularly for developing therapeutics targeting the Wnt pathway.
Q2: I am observing low or inconsistent activity of this compound in my assay. What could be the issue?
Low or inconsistent activity is often a direct consequence of the compound's poor aqueous solubility. The compound may be precipitating out of the assay medium, leading to a lower effective concentration than intended. It is crucial to ensure that the compound remains fully dissolved throughout the experiment to obtain reliable and reproducible results.
Q3: What are the known solubility properties of this compound?
Q4: Can the pH of my assay buffer affect the solubility of this compound?
Yes, the pH of the assay buffer can significantly influence the solubility of compounds with ionizable groups. With a predicted pKa of 8.05, the ionization state of this compound will change in different pH environments. It is advisable to assess the compound's solubility and stability across a range of pH values relevant to your specific assay.
Troubleshooting Guide: Low Solubility in Assays
Low solubility of this compound can manifest as precipitation, inconsistent results, or an apparent lack of activity. This guide provides a systematic approach to address these challenges.
Step 1: Visual Inspection and Solubility Confirmation
Before proceeding with complex troubleshooting, visually inspect your stock solutions and final assay plates for any signs of precipitation. A simple light scattering measurement can also help to detect precipitates that are not easily visible. It is recommended to experimentally determine the kinetic solubility in your specific assay buffer.
Step 2: Optimize Solvent and Concentration
If precipitation is observed or suspected, the following steps can be taken to improve solubility:
-
Co-solvent Strategy: Dimethyl sulfoxide (DMSO) is a common co-solvent for preparing stock solutions of poorly soluble compounds. Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to avoid solvent-induced artifacts.[4]
-
Alternative Co-solvents: If DMSO proves problematic for your assay system, other organic solvents such as ethanol or polyethylene glycol (PEG) can be explored.
-
Lower Compound Concentration: The most straightforward approach is to test a lower concentration range of the compound. This can help to stay below the solubility limit in the final assay medium.
Step 3: Modify Assay Conditions
Adjusting the components of your assay buffer can also enhance the solubility of your compound:
-
pH Adjustment: As mentioned in the FAQs, systematically vary the pH of your buffer to find the optimal condition for compound solubility and activity.
-
Addition of Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68, at low concentrations (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds. However, their compatibility with the specific assay must be validated.
-
Use of Serum: For cell-based assays, the presence of serum proteins can aid in solubilizing lipophilic compounds. If your assay is performed in serum-free media, consider whether the addition of a low percentage of serum is permissible.
Step 4: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques can be considered, particularly for later-stage drug development:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Liposomal Formulations: Encapsulating the compound in liposomes can improve its delivery and solubility in aqueous environments.
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3889-13-2 | [1][2] |
| Molecular Formula | C₇H₄N₂O₄ | [2] |
| Molecular Weight | 180.12 g/mol | [3] |
| Melting Point | 242 °C (predicted) | [3] |
| pKa | 8.05 ± 0.70 (predicted) | [3] |
| LogP | 1.736 (calculated) | [3] |
| Water Solubility | Log10(S) = -7.43 mol/L (calculated) | [3] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Assay Buffer
This protocol describes a method to determine the kinetic solubility of this compound in a user-defined assay buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer of interest
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 mM).
-
In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the assay buffer in triplicate. This will result in a final DMSO concentration of 2%.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the absorbance (light scattering) of each well at a suitable wavelength (e.g., 650 nm).
-
The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: TNIK Kinase Activity Assay (Inhibitor Screening)
This protocol is adapted from commercially available TNIK kinase assay kits and can be used to screen for inhibitory activity of this compound.
Materials:
-
Recombinant TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
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ATP
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer containing a fixed, low percentage of DMSO.
-
To the wells of a white 96-well plate, add the diluted compound or vehicle control.
-
Add the TNIK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
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Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
Visualizations
Signaling Pathway: Wnt/TNIK in Colorectal Cancer
Caption: Wnt signaling pathway highlighting the role of TNIK and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Low Solubility
Caption: A stepwise workflow for troubleshooting low solubility issues of this compound in experimental assays.
References
Identifying and minimizing byproducts in 5-Nitrobenzo[d]oxazol-2(3H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct synthesis involves the cyclization of 2-amino-4-nitrophenol with a carbonylating agent. Phosgene equivalents, such as triphosgene or diphosgene, are commonly used in this reaction. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the liberated acid.
Q2: What are the potential major byproducts in this synthesis?
A2: The primary byproducts can originate from the starting materials or side reactions during the synthesis. These may include:
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Unreacted 2-amino-4-nitrophenol: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Isomeric Nitrobenzo[d]oxazol-2(3H)-ones: If the starting aminophenol contains isomeric impurities, these can lead to the formation of other nitro-substituted benzoxazolones.
-
Dimerization/Polymerization Products: Under certain conditions, especially at elevated temperatures, starting materials or reactive intermediates can undergo self-condensation or polymerization.[1]
-
Hydrolysis Products: The product, this compound, can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the ring-opening and formation of 2-amino-4-nitrophenol.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting material and byproducts.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for more detailed analysis of the reaction mixture.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality Starting Material | Verify the purity of 2-amino-4-nitrophenol using techniques like melting point analysis or NMR spectroscopy. Impurities can inhibit the reaction.[2] |
| Inactive Carbonylating Agent | Phosgene equivalents like triphosgene can degrade upon exposure to moisture. Ensure the reagent is fresh and handled under anhydrous conditions. |
| Suboptimal Reaction Temperature | The reaction may require specific temperature control. If the reaction is sluggish at room temperature, consider gentle heating while monitoring for byproduct formation via TLC. Some benzoxazole syntheses require temperatures up to 130°C.[1][3] |
| Incorrect Stoichiometry | Accurately measure the molar ratios of the reactants. A slight excess of the carbonylating agent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Inefficient Base | The choice and amount of base are critical for neutralizing the acid generated. Use a non-nucleophilic base like triethylamine or diisopropylethylamine and ensure at least a stoichiometric amount is used. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | If the starting material spot is prominent on the TLC plate, extend the reaction time or slightly increase the temperature. Monitor the reaction progress every 30-60 minutes. |
| Formation of Side Products | Side reactions can be minimized by optimizing reaction conditions. Try running the reaction at a lower temperature, reducing the reaction time, or changing the solvent.[2] |
| Degradation of Product | The product might be sensitive to the work-up conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification. |
| Contaminated Solvents or Reagents | Ensure all solvents are of appropriate purity and are dry, as water can react with the carbonylating agent and participate in side reactions. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-nitrophenol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Amino-4-nitrophenol
-
Triphosgene
-
Triethylamine
-
Anhydrous Toluene
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-nitrophenol (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred 2-amino-4-nitrophenol solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities can act as catalysts for side reactions or inhibit the main reaction.[2] |
| Reaction Temperature | 0 °C to Room Temperature | Low temperature for addition of triphosgene minimizes side reactions. Room temperature for reaction progression. |
| Solvent | Anhydrous Toluene or similar inert solvent | Prevents reaction of triphosgene with protic solvents. |
| Base | Triethylamine or other non-nucleophilic base | Effectively neutralizes HCl byproduct without competing in the reaction. |
Table 2: Analytical Data for Product Characterization
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, NH proton signal (broad). |
| ¹³C NMR | Carbonyl carbon signal around 155 ppm, aromatic carbons, and carbon bearing the nitro group. |
| FT-IR (cm⁻¹) | N-H stretching (~3200-3400), C=O stretching (~1750), NO₂ stretching (~1530 and ~1350). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₇H₄N₂O₄, MW: 180.12 g/mol ). |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Enhancing the Biological Activity of 5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives. The information is designed to offer direct solutions to common challenges encountered during synthesis, biological evaluation, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to address specific issues.
I. Synthesis and Characterization
Question 1: My synthesis of a this compound derivative resulted in a low yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of benzoxazolone derivatives can arise from several factors. Here are some common issues and troubleshooting steps:
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Purity of Starting Materials: Impurities in the initial reactants, such as 2-aminophenol derivatives, can lead to side reactions and reduce the yield of the desired product.
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Solution: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy. Recrystallize or purify the starting materials if necessary.
-
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and solvent, can significantly impact the yield.
-
Solution: Systematically optimize the reaction conditions. For instance, if the reaction is incomplete, consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Catalyst Activity: If a catalyst is used, its activity is crucial.
-
Solution: Ensure the catalyst is active and not expired. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[1]
-
-
Side Product Formation: The formation of unintended side products can consume the starting materials.
-
Solution: Analyze the crude product to identify major side products. Adjusting reaction conditions, such as temperature or the stoichiometry of reactants, can help minimize their formation.[1]
-
Question 2: I am having trouble interpreting the NMR and Mass Spectrometry data for my synthesized derivative. What are the expected signals?
Answer: The spectroscopic data for this compound derivatives will show characteristic signals.
-
¹H NMR:
-
N-H Proton: A broad singlet at a downfield chemical shift (around 11.6 ppm in DMSO-d6) is characteristic of the N-H proton of the oxazolone ring.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will determine the splitting patterns (e.g., doublets, triplets).
-
-
¹³C NMR:
-
Carbonyl Carbon: The carbonyl carbon of the oxazolone ring will show a signal in the downfield region (around 150-160 ppm).
-
Aromatic Carbons: Signals for the aromatic carbons will be observed in the range of 100-150 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) should correspond to the calculated molecular weight of your derivative.
-
Question 3: My this compound derivative has poor solubility in aqueous buffers for biological assays. How can I address this?
Answer: Poor aqueous solubility is a common challenge. Here are some strategies:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the compound before diluting it in the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced toxicity in cell-based assays.[2]
-
Formulation Strategies: For in vivo studies, formulation approaches like using cyclodextrins, liposomes, or nanoparticles can enhance solubility and bioavailability.
-
Structural Modification: If solubility issues persist and are a major hurdle, consider synthesizing analogues with more polar functional groups.
II. Biological Assays
Question 4: I am observing high background noise in my cell viability assay (e.g., WST-1, MTT). What could be the cause?
Answer: High background in cell viability assays can obscure results. Consider the following:
-
Compound Interference: The compound itself might directly react with the assay reagent.
-
Solution: Run a control experiment with your compound in cell-free media to see if it reduces the tetrazolium salt.[3]
-
-
Contamination: Microbial contamination in the cell culture can contribute to the signal.
-
Solution: Regularly check your cell cultures for contamination and practice good aseptic technique.
-
-
Incubation Time: Excessively long incubation times with the reagent can lead to higher background.
-
Solution: Optimize the incubation time to achieve a good signal-to-noise ratio.
-
-
Medium Components: Phenol red and high concentrations of serum in the culture medium can sometimes contribute to background absorbance.
-
Solution: Use phenol red-free medium if possible and consider reducing the serum concentration during the assay.
-
Question 5: The results of my kinase inhibition assay are not reproducible. What factors should I check?
Answer: Reproducibility issues in kinase assays often stem from technical variability.
-
Reagent Stability: Ensure that the kinase, substrate, and ATP are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Incubation Times and Temperatures: Inconsistent incubation times and temperature fluctuations can significantly affect enzyme activity. Maintain precise timing and use a temperature-controlled incubator.
-
DMSO Concentration: The final concentration of DMSO should be consistent across all wells, as it can inhibit kinase activity.
-
Pipetting Accuracy: Small errors in pipetting volumes of enzyme, substrate, ATP, or inhibitor can lead to large variations in results. Use calibrated pipettes and be consistent with your technique.
-
Order of Reagent Addition: The order in which you add the reagents can sometimes influence the outcome. Maintain a consistent order for all experiments.
Question 6: My ATP-competitive inhibitor is not showing activity in the in vitro kinase assay, but it works in cell-based assays. Why?
Answer: This discrepancy can occur due to several reasons:
-
High ATP Concentration in vitro: The concentration of ATP used in the in vitro assay might be much higher than the intracellular concentration, leading to out-competition of the inhibitor.
-
Solution: Determine the Michaelis constant (Km) of ATP for the kinase and use an ATP concentration close to the Km value in your assay.[4]
-
-
Cellular Accumulation: The compound may accumulate inside cells to a much higher concentration than what is used in the in vitro assay.
-
Metabolic Activation: The compound might be a pro-drug that is metabolically activated within the cell to its active form. The in vitro assay lacks the necessary metabolic enzymes.
Data Presentation: Biological Activity of Selected Derivatives
The following tables summarize the reported biological activities of some this compound and related derivatives.
Table 1: Anti-cancer Activity of Benzo[d]oxazol-2(3H)-one Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Target | Reference |
| 8g | HCT116 (Colorectal Cancer) | 0.050 (TNIK inhibition) | TNIK | [5] |
| 13 | EBC-1 (Lung Cancer) | 0.005 | c-Met | [6] |
| 3c | MCF-7 (Breast Cancer) | 4 µg/mL | - | [7] |
| 3b | MCF-7 (Breast Cancer) | 12 µg/mL | - | [7] |
| 3e | Hep-G2 (Liver Cancer) | 17.9 µg/mL | - | [7] |
Table 2: Anti-mycobacterial Activity of Benzo[d]oxazol-2(3H)-one Derivatives
| Compound ID | Target | IC₅₀ (µM) | MIC (µM) | Reference |
| 30 | MTB InhA | 5.12 ± 0.44 | 17.11 (drug-sensitive MTB) |
Experimental Protocols
Protocol 1: General Procedure for a WST-1 Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound derivatives on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Data Acquisition:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro TNIK Kinase Assay (Luminescence-based)
This protocol outlines a typical procedure for measuring the inhibitory activity of compounds against TNIK kinase using a luminescence-based assay that quantifies ADP production.[8]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the inhibitor solution or vehicle control to the wells.
-
Add 2 µL of the TNIK enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Wnt/β-catenin signaling pathway and the role of TNIK.
Caption: Overview of the HGF/c-Met signaling cascade.
Caption: General experimental workflow for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. promega.com [promega.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to benzoxazolone compounds in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to benzoxazolone resistance.
Q1: My cancer cell line has developed resistance to our lead benzoxazolone compound. How can I confirm this and what are the likely mechanisms?
A1: Resistance to a compound is typically characterized by an increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 of your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.[1]
Potential mechanisms of resistance to anticancer agents, which may be applicable to benzoxazolone compounds, include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of your benzoxazolone compound can reduce its binding affinity.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition caused by the benzoxazolone compound. A common mechanism is the reactivation of the MAPK/ERK pathway.[4][5][6]
Q2: How can I investigate if increased drug efflux is the cause of resistance to my benzoxazolone compound?
A2: You can investigate the role of efflux pumps through several experimental approaches:
-
Synergy with Efflux Pump Inhibitors: Perform a checkerboard assay to assess if co-administration of a known efflux pump inhibitor (e.g., verapamil for P-gp, MK-571 for MRP1, or Ko143 for BCRP) with your benzoxazolone compound restores its cytotoxic activity in the resistant cell line. A synergistic effect (Fractional Inhibitory Concentration Index (FICI) ≤ 0.5) suggests the involvement of efflux pumps.
-
Rhodamine 123 Accumulation Assay: Use a fluorescent substrate of efflux pumps, such as Rhodamine 123, to measure efflux activity. Reduced accumulation of Rhodamine 123 in your resistant cells compared to the parental cells, which can be reversed by an efflux pump inhibitor, indicates increased efflux pump activity.
-
Western Blot Analysis: Directly measure the protein expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your sensitive and resistant cell lines to check for overexpression in the resistant line.
Q3: What should I do if I suspect that alterations in signaling pathways are causing resistance?
A3: If you suspect signaling pathway alterations, particularly the MAPK/ERK pathway, you can perform the following:
-
Western Blot Analysis: Compare the phosphorylation status of key proteins in the MAPK pathway (e.g., RAF, MEK, ERK) between your sensitive and resistant cell lines, both at baseline and after treatment with your benzoxazolone compound. Increased phosphorylation of these proteins in the resistant line suggests pathway reactivation.
-
Combination Therapy with Pathway Inhibitors: Conduct a checkerboard assay to evaluate the synergistic effects of your benzoxazolone compound with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor like trametinib or an ERK inhibitor). A synergistic interaction would support the hypothesis that the pathway is involved in the resistance mechanism.
Q4: My benzoxazolone compound shows reduced efficacy in vivo compared to in vitro studies. What could be the reason?
A4: Discrepancies between in vitro and in vivo efficacy can arise from several factors:
-
Pharmacokinetic Properties: The compound may have poor absorption, distribution, metabolism, or rapid excretion in the in vivo model, leading to suboptimal concentrations at the tumor site.
-
Metabolic Instability: The benzoxazolone compound might be rapidly metabolized into inactive forms in vivo.
-
Tumor Microenvironment: The in vivo tumor microenvironment is more complex than in vitro cell culture and can contribute to drug resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments related to investigating and overcoming benzoxazolone resistance.
Protocol 1: Development of a Benzoxazolone-Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cell line using a continuous dose-escalation method.[1][7]
Materials:
-
Parental cancer cell line
-
Benzoxazolone compound of interest
-
Complete cell culture medium
-
Cell culture flasks/plates
-
MTT or other cell viability assay kit
-
DMSO (vehicle control)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the benzoxazolone compound on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the benzoxazolone compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the benzoxazolone compound by 1.5- to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. It is crucial to allow the cells to recover and resume normal proliferation at each concentration before proceeding to the next. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the benzoxazolone compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by determining the new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Checkerboard Assay for Synergy Assessment
This protocol outlines the checkerboard method to determine the interaction between a benzoxazolone compound (Drug A) and a potential synergistic agent (Drug B, e.g., an efflux pump inhibitor or a MAPK inhibitor).
Materials:
-
Resistant cancer cell line
-
Benzoxazolone compound (Drug A)
-
Synergistic agent (Drug B)
-
96-well plates
-
Complete cell culture medium
-
MTT or other cell viability assay kit
Procedure:
-
Plate Seeding: Seed the resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution: Prepare serial dilutions of Drug A and Drug B. Typically, a 7x7 matrix is used.
-
Drug Addition:
-
Add serial dilutions of Drug A along the columns of the 96-well plate.
-
Add serial dilutions of Drug B along the rows of the 96-well plate.
-
The plate will now contain wells with each drug alone and all possible combinations of the two drugs. Include wells with cells only (positive control) and medium only (blank).
-
-
Incubation: Incubate the plate for a period equivalent to that used for single-agent IC50 determination (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT).
-
Data Analysis:
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Western Blot for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key MAPK pathway proteins.[8][9][10][11]
Materials:
-
Sensitive and resistant cell lines
-
Benzoxazolone compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat both sensitive and resistant cells with the benzoxazolone compound at various concentrations and time points. Include an untreated control.
-
Cell Lysis: Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated or total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of Benzoxazolone Compound in Sensitive and Resistant Cell Lines
| Cell Line | Benzoxazolone Compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | [Insert Value] | 1 |
| Resistant | [Insert Value] | [Calculate] |
Table 2: Synergistic Effect of Benzoxazolone Compound with an Efflux Pump Inhibitor
| Drug Combination | IC50 Drug A (µM) | IC50 Drug B (µM) | FIC of Drug A | FIC of Drug B | FICI | Interaction |
| Benzoxazolone (A) + Inhibitor (B) | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] | [Calculate] | [Synergy/Additive/etc.] |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Potential mechanisms of resistance to benzoxazolone compounds.
Caption: Experimental workflow for assessing synergistic drug interactions.
Caption: Overview of the MAPK signaling pathway, a potential mediator of resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The new mechanisms and reversal of drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of drug resistance and reversal of the resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
5-Nitrobenzo[d]oxazol-2(3H)-one purity assessment and quality control
This technical support center provides guidance on the purity assessment and quality control of 5-Nitrobenzo[d]oxazol-2(3H)-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for this compound used in research and development?
A1: For research and development purposes, a purity of ≥98.0% is generally recommended.[1] However, the required purity can vary depending on the specific application. For early-stage drug discovery, a purity of 95% might be acceptable, while for later-stage development, a higher purity of >99.0% may be necessary.[2] It is crucial to define the acceptance criteria based on the intended use and regulatory requirements.
Q2: What are the common impurities that can be present in this compound?
A2: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Common starting materials for the synthesis of the benzoxazolone ring are o-aminophenol and urea or a similar carbonylating agent.[3] Nitration of a pre-formed benzoxazolone or the use of a nitrated precursor like 4-nitro-2-aminophenol can also be a synthetic route. Therefore, potential impurities could include:
-
Starting materials: Unreacted 2-aminophenol, 4-nitro-2-aminophenol, or urea.
-
Isomeric impurities: Other isomers formed during nitration, such as 7-nitrobenzo[d]oxazol-2(3H)-one.
-
Related substances: Byproducts from side reactions, which could include dinitro derivatives or incompletely cyclized intermediates.
-
Degradation products: Hydrolysis products or photolytic degradation products.
Q3: What analytical techniques are recommended for the purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity and detecting impurities. A reversed-phase HPLC method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its impurities, aiding in their identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the molecule.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure stability, this compound should be stored in a cool, dry place, protected from light.[2] A recommended storage temperature is 2-8°C.[2] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic nature of the amine in the oxazolone ring can interact with acidic silanol groups on the silica-based column. 2. Column Overload: Injecting too much sample. 3. Column Contamination: Buildup of contaminants on the column frit or packing material. | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups. 2. Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column). 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 4. Clean the Column: Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. |
| Retention Time Shift | 1. Change in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Fluctuation in Column Temperature: Inconsistent oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Increase Equilibration Time: Allow the column to equilibrate for at least 10-15 column volumes before starting the analysis. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system components. 2. Carryover from Previous Injections: Inadequate needle wash between injections. 3. Late Eluting Peaks from a Previous Run: A component from a previous injection eluting in the current run. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. 2. Flush the System: Flush the entire HPLC system with a strong solvent. 3. Optimize Needle Wash: Use a strong solvent for the needle wash and increase the wash volume. 4. Increase Run Time: Extend the run time to ensure all components have eluted. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Poor Shimming: Inhomogeneous magnetic field across the sample. 2. Sample Concentration: The sample is too concentrated. 3. Paramagnetic Impurities: Presence of paramagnetic metals. | 1. Re-shim the Spectrometer: Carefully shim the instrument before acquiring the spectrum. 2. Dilute the Sample: Prepare a less concentrated sample. 3. Purify the Sample: If paramagnetic impurities are suspected, further purification of the sample may be necessary. |
| Unexpected Peaks | 1. Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent. 2. Contamination from Glassware: Impurities from the NMR tube or preparation vial. 3. Presence of Water: Moisture in the sample or solvent. | 1. Use High-Purity Solvents: Use fresh, high-quality deuterated solvents. 2. Clean Glassware Thoroughly: Ensure NMR tubes and other glassware are properly cleaned and dried. 3. Dry the Sample and Solvent: Ensure the sample is dry and use a deuterated solvent from a freshly opened container or one that has been stored over molecular sieves. |
| Poor Integration | 1. Overlapping Peaks: Signals from the compound and impurities are not well-resolved. 2. Incorrect Phasing and Baseline Correction: Inaccurate data processing. 3. Signal Saturation: The detector is saturated by a very strong signal. | 1. Optimize NMR Parameters: Adjust acquisition parameters or use a higher field instrument for better resolution. 2. Careful Data Processing: Manually and carefully phase and baseline correct the spectrum. 3. Reduce Receiver Gain: Lower the receiver gain to avoid saturation. |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is a general guideline and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to a concentration of 0.1 mg/mL. |
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Sample Concentration | 5-10 mg in 0.6-0.7 mL of solvent |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Acquisition Parameters | Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio. |
Protocol 3: Functional Group Analysis by FTIR Spectroscopy
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Data Presentation
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Retention Time | Dependent on the specific method, but should be a single, sharp peak. |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Aromatic protons and the N-H proton. Specific shifts need to be referenced from a known spectrum. |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | Signals corresponding to the seven carbon atoms in the molecule.[4] |
| Mass Spectrometry (ESI-) | [M-H]⁻ | m/z 179.01 |
| FTIR (KBr) | Key Vibrational Bands (cm⁻¹) | ~3200-3000 (N-H stretch), ~1750 (C=O stretch), ~1520 and ~1340 (NO₂ stretch).[5] |
Table 2: Quality Control Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Yellow to light yellow powder | Visual Inspection |
| Identity | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. The IR spectrum of the sample corresponds to that of the reference standard. | HPLC, FTIR |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Logical Flow for HPLC Troubleshooting.
References
Technical Support Center: Column Chromatography Optimization for 5-Nitrobenzo[d]oxazol-2(3H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 5-Nitrobenzo[d]oxazol-2(3H)-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: Due to the polar nature of this compound, a moderately polar to polar solvent system is recommended for thin-layer chromatography (TLC) analysis. A good starting point is a mixture of ethyl acetate and hexane. You can begin with a 1:1 ratio and adjust the polarity based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexane. For highly polar impurities, a solvent system of methanol in dichloromethane (e.g., 1-5% methanol) can also be effective. A study on similar 5-nitro-heterocyclic compounds successfully used a chloroform:methanol (9:1, v/v) system for TLC analysis, which could be another viable option to explore.[1][2]
Q2: How do I choose the right stationary phase for the purification of this compound?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for the purification of this compound.[3][4] Given that silica gel is slightly acidic, if you observe degradation of your compound on the TLC plate (streaking or appearance of new spots), you might consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[5][6]
Q3: My compound is streaking on the TLC plate and the column. What can I do to improve the separation?
A3: Streaking is a common issue with polar compounds containing functional groups like the nitro group and the lactam in this compound. This can be due to strong interactions with the acidic silanol groups on the silica gel. To mitigate this, you can:
-
Add a polar modifier to your eluent: A small amount of a polar solvent like methanol (0.5-2%) or a few drops of acetic acid to a less polar mobile phase can help to improve peak shape by competing for the active sites on the silica gel.
-
Use a deactivated stationary phase: Pre-treating the silica gel with a reagent like triethylamine can neutralize the acidic sites. You can also add a small percentage of triethylamine (0.1-1%) to your eluent system, which is particularly useful for nitrogen-containing compounds.[7]
-
Consider a different stationary phase: If streaking persists, alumina might be a suitable alternative.
Q4: I am not getting good separation between my product and a closely eluting impurity. What are my options?
A4: To improve the resolution between your target compound and an impurity, you can try the following:
-
Optimize the solvent system: A shallower polarity gradient during elution can help to better separate compounds with similar Rf values. Test various solvent ratios with TLC to find the optimal system that provides the largest difference in Rf (ΔRf) between your product and the impurity. An ideal solvent system will give your product an Rf value between 0.2 and 0.4.[6]
-
Use a finer mesh silica gel: A higher surface area can lead to better separation.
-
Decrease the column loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Try a different solvent system altogether: Sometimes, changing the solvent composition (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.
Q5: I think my compound is decomposing on the silica gel column. How can I confirm this and what should I do?
A5: Compound decomposition on silica gel can occur with sensitive molecules.[5] To confirm this:
-
Perform a stability test on a TLC plate: Spot your purified compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or significant streaking that was not present initially, your compound is likely degrading.
-
Run a small-scale "plug" column: Pass a small amount of your purified compound through a small column of silica gel and analyze the eluate by TLC.
If decomposition is confirmed, you can:
-
Use deactivated silica gel: Neutralize the silica with a base like triethylamine.[7]
-
Switch to a less acidic stationary phase: Neutral alumina or florisil can be good alternatives.[5]
-
Work quickly and at a lower temperature: Minimize the time the compound spends on the column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column (stuck at the origin) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. You can also switch to a more polar solvent system like methanol/dichloromethane.[6][7] |
| The compound has very high affinity for the stationary phase or has decomposed. | First, try a very polar "flush" with 10-20% methanol in dichloromethane to see if the compound elutes. If not, and you suspect decomposition, refer to the FAQ on compound stability. Consider using a different stationary phase like alumina.[5] | |
| Compound elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the percentage of hexane.[8] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Poor separation (co-elution of compounds) | The solvent system is not optimal. | Perform a thorough TLC analysis to find a solvent system that provides a good separation between the desired compound and impurities (target Rf ~0.2-0.4).[6] |
| The column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude sample in the minimum amount of a strong solvent and adsorb it onto a small amount of silica gel before loading (dry loading). | |
| Streaking of bands | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., methanol, acetic acid) or a base (e.g., triethylamine for basic compounds) to the eluent.[7] |
| The compound is not very soluble in the eluent. | Choose a solvent system in which your compound is more soluble. | |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Irregular bands (not horizontal) | The top surface of the silica gel was disturbed during sample loading. | Add a layer of sand on top of the silica gel to protect the surface. Apply the sample and eluent carefully.[9] |
| The column is not perfectly vertical. | Ensure the column is clamped in a vertical position. | |
| Product fractions are very dilute | The elution was too fast. | Reduce the flow rate of the eluent. |
| The compound is eluting over a large number of fractions (band broadening). | Use a shallower polarity gradient during elution. |
Experimental Protocols
Protocol 1: TLC Analysis
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., start with 1:1 ethyl acetate/hexane). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm). Circle the spots with a pencil.
-
Optimization: Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product, with good separation from impurities.
Protocol 2: Column Chromatography - Slurry Packing
-
Preparation: Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Packing: Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibration: Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand on top of the sample.
-
-
Elution: Carefully add the eluent to the column. Begin elution with the starting solvent system determined by TLC. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent as needed to elute the product.
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems (Starting Points)
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane | 1:2 to 2:1 | Medium | Good starting point for general purification.[7] |
| Dichloromethane / Methanol | 99:1 to 95:5 | High | Effective for highly polar compounds and impurities.[7] |
| Chloroform / Methanol | 9:1 | High | Has been shown to be effective for similar nitro-heterocyclic compounds.[1][2] |
Table 2: Expected Rf Values (for Optimization)
| Compound | Solvent System (Example) | Expected Rf Range |
| This compound | 1:1 Ethyl Acetate / Hexane | 0.2 - 0.4 |
| Less Polar Impurities | 1:1 Ethyl Acetate / Hexane | > 0.4 |
| More Polar Impurities | 1:1 Ethyl Acetate / Hexane | < 0.2 |
Note: These Rf values are estimates and will vary depending on the specific impurities present and the exact TLC conditions.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: High-Purity Recrystallization of 5-Nitrobenzo[d]oxazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Nitrobenzo[d]oxazol-2(3H)-one to achieve high purity. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: Based on the polar nature of this compound, polar solvents are generally the most effective. Ethanol, methanol, and acetic acid are commonly recommended for structurally similar nitroaromatic compounds.[1] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A mixed solvent system, such as ethanol/water, can also be effective.[2]
Q2: What are the common impurities found in crude this compound?
A2: Impurities can arise from the synthesis process and may include starting materials, reagents, and side-products. For nitroaromatic compounds, common impurities can include isomers (ortho, meta, para), and by-products from the nitration process such as nitrophenolic compounds.[3] Incomplete reactions during the formation of the benzoxazolone ring can also lead to impurities.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out," the formation of a liquid instead of solid crystals, can occur if the compound is highly impure or if the solution cools too rapidly, causing the solute to separate above its melting point.[4][5] To resolve this, try redissolving the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly.[4][5] Using a larger volume of solvent can also help prevent premature precipitation.
Q4: I am experiencing a very low yield after recrystallization. What are the likely causes?
A4: A low yield is a common issue in recrystallization and can be attributed to several factors. Using too much solvent is the most frequent cause, as it leads to a significant portion of the compound remaining in the mother liquor.[2][4] Other causes include premature crystallization during a hot filtration step, and washing the collected crystals with a solvent that is not sufficiently cold.[2]
Q5: How can I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form from a supersaturated solution, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[2] Another effective method is to add a "seed crystal" of the pure compound to the solution to provide a nucleation site for crystal growth.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal of the pure compound.[4] |
| "Oiling out" (formation of an oil instead of crystals) | - The crude material is highly impure.- The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute. | - Redissolve the oil by heating and adding more solvent, then cool slowly.[4][5]- Consider purification by chromatography first to remove significant impurities.- Choose a solvent with a lower boiling point. |
| Low yield of purified product | - Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not ice-cold. | - Use the minimum amount of boiling solvent necessary for complete dissolution.[2]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Always use ice-cold solvent to wash the crystals and use a minimal amount.[2] |
| Colored impurities remain in the final product | - The impurity has similar solubility to the desired compound.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Be aware that using too much charcoal can reduce your yield. |
| Crystals form too quickly | - The solution is too concentrated.- The solution is cooled too rapidly. | - Add a small amount of additional hot solvent to the dissolved compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides an estimation based on the properties of structurally similar nitroaromatic compounds, such as nitrobenzoic acid.[8] This data should be used as a guideline for solvent selection.
| Solvent | Boiling Point (°C) | Solubility (Qualitative) | Suitability for Recrystallization |
| Ethanol | 78 | Sparingly soluble at room temperature, soluble when hot. | High - Good for single-solvent recrystallization. |
| Methanol | 65 | Soluble at room temperature. | Moderate - May require a co-solvent or careful temperature control. |
| Acetic Acid | 118 | Soluble when hot. | High - Effective, but its high boiling point requires careful handling. |
| Acetone | 56 | Soluble at room temperature. | Low - Generally too good a solvent for single-solvent recrystallization. |
| Water | 100 | Very slightly soluble. | Low - Can be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol). |
| Toluene | 111 | Slightly soluble when hot. | Moderate - May be suitable for removing less polar impurities. |
| Ethyl Acetate | 77 | Moderately soluble at room temperature. | Moderate - May be suitable, but initial testing is recommended. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for inducing crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most prevalent and scalable two-step approach involves the selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, followed by cyclization with a phosgene equivalent. This method is advantageous for its use of readily available starting materials and amenability to large-scale production.
Q2: Which phosgene equivalent is recommended for the cyclization step on a large scale?
A2: For scalability and safety, triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI) are preferred over phosgene gas. Triphosgene is often more cost-effective for large-scale synthesis, while CDI is a milder reagent that can be beneficial for cleaner reactions, albeit at a higher cost.
Q3: My cyclization reaction is not going to completion. What are the possible reasons?
A3: Incomplete cyclization can be due to several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the cyclizing agent (e.g., triphosgene, CDI) is used.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.
-
Base Strength: A suitable base is crucial to neutralize the acid generated during the reaction. Triethylamine or pyridine are commonly used. The pKa of the base should be appropriate for the reaction conditions.
-
Moisture: The presence of water can hydrolyze the phosgene equivalent and the activated intermediates, leading to incomplete reaction and side products. Ensure anhydrous conditions are maintained.
Q4: I am observing significant side product formation. What are the likely impurities?
A4: Common impurities include unreacted 2-amino-4-nitrophenol, polymeric materials, and products from side reactions of the cyclizing agent. If using triphosgene, incomplete reaction can lead to the formation of chloroformate or carbamate intermediates. With CDI, unreacted imidazole-containing intermediates may be present.
Q5: What is the best method for purifying the final product on a large scale?
A5: Recrystallization is the most common and scalable method for purifying this compound. Suitable solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile. For highly impure material, column chromatography may be necessary for initial purification, followed by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the reduction of 2,4-dinitrophenol | Incomplete reaction; Over-reduction to 2,4-diaminophenol. | Monitor the reaction closely using TLC or HPLC to ensure complete consumption of the starting material without significant over-reduction. Optimize the amount of reducing agent and reaction time. |
| Dark-colored reaction mixture during cyclization | Oxidation of the 2-amino-4-nitrophenol starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Formation of a thick, intractable precipitate | Polymerization of intermediates or the final product. | Ensure efficient stirring throughout the reaction. Consider a more dilute reaction mixture. Add the cyclizing agent slowly to control the reaction rate and temperature. |
| Difficulty in removing the imidazole byproduct (when using CDI) | Incomplete acidic workup. | Wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl) to protonate and extract the imidazole into the aqueous phase. |
| Product is contaminated with residual solvent after drying | Insufficient drying time or temperature. | Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C), ensuring the temperature is below the melting point of the compound. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Amino-4-nitrophenol
This protocol is adapted from established procedures for the selective reduction of 2,4-dinitrophenol.[1][2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dinitrophenol | 184.11 | 184 g | 1.0 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 264 g | 1.1 |
| Water | 18.02 | 1.5 L | - |
| Acetic Acid (Glacial) | 60.05 | As needed | - |
Procedure:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol in 1.5 L of water.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add the sodium sulfide hydrate in portions over 1-2 hours, maintaining the temperature between 80-90 °C. The color of the reaction mixture will change from yellow to a deep red/brown.
-
After the addition is complete, continue stirring at 85 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the 2,4-dinitrophenol is consumed.
-
Cool the reaction mixture to 50 °C and carefully acidify with glacial acetic acid until the pH is approximately 5-6. This will cause the product to precipitate.[1]
-
Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from hot water or aqueous ethanol to yield 2-amino-4-nitrophenol as a crystalline solid.
-
Dry the product in a vacuum oven at 60 °C.
Protocol 2: Synthesis of this compound using Triphosgene
This protocol is a representative procedure for the cyclization of 2-aminophenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-nitrophenol | 154.12 | 15.4 g | 0.1 |
| Triphosgene | 296.75 | 10.9 g | 0.037 |
| Triethylamine (Et₃N) | 101.19 | 22.3 mL | 0.16 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - |
Procedure:
-
To a dry 1 L three-necked flask under a nitrogen atmosphere, add 2-amino-4-nitrophenol and anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension.
-
In a separate dry flask, dissolve triphosgene in 50 mL of anhydrous THF.
-
Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 100 mL of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
Visualizations
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. Preparation method for 2-amino-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
Validation & Comparative
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 5-Nitrobenzo[d]oxazol-2(3H)-one and its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanistic studies surrounding 5-Nitrobenzo[d]oxazol-2(3H)-one and its derivatives. Due to a scarcity of direct research on the parent compound, this guide extrapolates its potential mechanisms of action from studies on its structurally related analogs and the influence of the critical nitro functional group.
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The addition of a nitro group at the 5-position of the benzo[d]oxazol-2(3H)-one core is anticipated to significantly modulate its electronic properties and biological targets. This guide will delve into the known mechanisms of action of key derivatives and propose a hypothetical mechanism for the title compound, comparing it with a non-nitro-substituted counterpart and a known enzymatic inhibitor from the same chemical class.
Comparative Analysis of Biological Activity
The following table summarizes the known biological activities and, where available, the potency of this compound derivatives against various biological targets. This data provides a foundation for understanding the potential therapeutic applications and mechanistic pathways of this class of compounds.
| Compound/Derivative | Target | Assay Type | Potency (IC₅₀/Kₑ) | Reference |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | Mycobacterium tuberculosis InhA | Enzyme Inhibition | 5.12 ± 0.44 µM | [1] |
| Benzo[d]oxazol-2(3H)-one Derivative (8g) | Traf2- and Nck-interacting kinase (TNIK) | Enzyme Inhibition | 0.050 µM | [2] |
| Benzo[d]oxazol-2(3H)-one Derivative (D03) | Chromodomain Y-like (CDYL) | Binding Affinity (Kₑ) | 0.5 µM | [2][3] |
| Benzo[d]oxazol-2(3H)-one | General Scaffold | Various | Not specified | [2][3] |
Proposed Mechanism of Action for this compound
Drawing parallels from the known bioactivity of nitroaromatic compounds in hypoxic environments and the enzymatic targets of its derivatives, a putative mechanism of action for this compound can be proposed. The nitro group is susceptible to bioreduction, particularly in the low-oxygen conditions characteristic of solid tumors or infectious microenvironments. This reduction can lead to the formation of highly reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can then covalently modify and inactivate key biological macromolecules, such as enzymes or transcription factors, leading to cellular toxicity.
This proposed mechanism is distinct from the non-covalent, competitive inhibition often observed with other small molecule inhibitors and suggests a potential for targeted activity in hypoxic tissues.
Experimental Protocols
To facilitate further research and validation of the proposed mechanisms, detailed experimental protocols for key assays are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as InhA or TNIK.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (specific to the enzyme)
-
This compound and comparator compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines or microbial cells.
-
Reagents and Materials:
-
Target cell line (e.g., colorectal cancer cells, M. tuberculosis)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
This compound and comparator compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to a DMSO-treated control.
-
Determine the EC₅₀ value, the concentration at which the compound exhibits 50% of its maximal effect.
-
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed mechanism of action and a general experimental workflow.
Caption: Proposed bioreductive activation of this compound.
Caption: A typical workflow for identifying and characterizing enzyme inhibitors.
Conclusion
While direct mechanistic studies on this compound are yet to be extensively reported, the research on its derivatives provides compelling evidence for their potential as potent inhibitors of various therapeutically relevant targets. The presence of the nitro group likely confers a unique mechanism of action involving bioreductive activation, a hypothesis that warrants further experimental investigation. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing class of molecules in drug discovery and development. The provided protocols and conceptual frameworks are intended to catalyze future studies that will definitively elucidate the mechanism of action of this compound.
References
- 1. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Biological Activity of 5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives and structurally related compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation into this chemical scaffold.
The this compound core is a heterocyclic structure of interest in medicinal chemistry due to the known biological activities of the broader benzoxazolone class, which includes anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 5-position can significantly influence the molecule's electronic properties and biological activity. While comprehensive comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide draws upon data from structurally similar compounds to provide a foundational understanding and to guide future research.
Anticancer Activity
Derivatives of the parent benzo[d]oxazol-2(3H)-one scaffold have demonstrated potent anticancer activity. A notable example is a series of derivatives identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment.
Table 1: Anticancer Activity of a Potent Benzo[d]oxazol-2(3H)-one Derivative
| Compound ID | Target | IC50 (µM) | Cancer Type | Reference |
| 8g | TNIK | 0.050 | Colorectal Cancer | [1] |
Note: Compound 8g is a benzo[d]oxazol-2(3H)-one derivative, but not specifically a 5-nitro substituted analog. This data is presented as a significant finding for the core scaffold.
The potent activity of compound 8g highlights the potential of the benzo[d]oxazol-2(3H)-one core in developing novel anticancer agents. The study indicated that this compound effectively suppressed the proliferation and migration of colorectal cancer cells and could inhibit the aberrant transcription activation of the Wnt signaling pathway.[1]
Antimicrobial Activity
The broader class of benzoxazolone derivatives has been investigated for antimicrobial properties. While specific data on a series of 5-nitro derivatives is scarce, studies on other substituted benzoxazolones provide insight into their potential as antibacterial and antifungal agents. The mechanism of action for some benzoxazole derivatives is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Table 2: Antimicrobial Activity of Selected Benzoxazolone Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Various 2(3H)-Benzoxazolone Derivatives | Escherichia coli | 8 - 512 | |
| Pseudomonas aeruginosa | 8 - 512 | ||
| Staphylococcus aureus | 8 - 512 | ||
| Enterococcus faecalis | 8 - 512 | ||
| Candida albicans | 8 - 512 |
Note: The presented MIC values are for a range of substituted 2(3H)-benzoxazolone derivatives, not specifically for 5-nitro analogs. This data illustrates the general antimicrobial potential of the scaffold.
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT116 for colorectal cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.
Visualizations
Signaling Pathway
Caption: Inhibition of the Wnt signaling pathway by a benzo[d]oxazol-2(3H)-one derivative.
Experimental Workflow
Caption: A general workflow for the discovery and development of bioactive compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising area for drug discovery, with potential applications in oncology and infectious diseases. The available data on the broader class of benzoxazolones suggests that these compounds can exhibit potent and specific biological activities. However, a systematic investigation of a series of this compound derivatives is needed to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to identify lead compounds for further development.
References
5-Nitrobenzo[d]oxazol-2(3H)-one: A Comparative Analysis in Nitroaromatic Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 5-Nitrobenzo[d]oxazol-2(3H)-one with other nitroaromatic compounds, supported by experimental data and detailed protocols.
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, represent a significant class of molecules in pharmaceutical and biochemical research. Their potent biological activities, stemming from their unique electronic properties, have led to their investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. Among these, this compound has emerged as a versatile scaffold in drug discovery. This guide provides a comparative analysis of this compound against other notable nitroaromatic compounds, focusing on their performance as enzyme inhibitors, supported by quantitative data and detailed experimental methodologies.
Performance as Enzyme Inhibitors: A Quantitative Comparison
The efficacy of nitroaromatic compounds as enzyme inhibitors is a cornerstone of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors. While direct comparative studies of this compound against a broad spectrum of nitroaromatics are limited, analysis of available data for its derivatives and other relevant compounds provides valuable insights.
A significant area of research for benzoxazolone derivatives is in the development of antitubercular agents targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. One study reported a potent derivative of this compound, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, exhibiting significant inhibitory activity against InhA.
| Compound | Target Enzyme | IC50 (µM) | Organism |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | 5.12 | Mycobacterium tuberculosis |
| Nitrofurazone | Nitroreductase | - | Various bacteria and protozoa |
| Dinitrobenzene | Various, including glutathione S-transferases | - | - |
| 2,4,6-Trinitrotoluene (TNT) | Various, including nitroreductases | - | - |
Note: IC50 values for Nitrofurazone, Dinitrobenzene, and TNT are not directly comparable in this context as their primary mechanisms of action and studied targets often differ from direct, specific enzyme inhibition in the same manner as the benzoxazolone derivative. Their inclusion is for contextual comparison of different classes of nitroaromatic compounds.
Key Signaling Pathways and Experimental Workflows
The inhibitory action of these compounds often involves interference with critical cellular signaling pathways. For instance, derivatives of benzo[d]oxazol-2(3H)-one have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway implicated in colorectal cancer.
Wnt Signaling Pathway Inhibition
General Experimental Workflow for Enzyme Inhibition Assay
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of enzyme inhibitors. Below are methodologies for the key experiments cited.
Protocol 1: InhA Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of the M. tuberculosis InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) as substrate
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations
-
NADH to a final concentration of 200 µM
-
InhA enzyme to a final concentration of 25 nM
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding DD-CoA to a final concentration of 25 µM.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to a control reaction containing only DMSO.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: TNIK Kinase Activity Assay (Luminescence-based)
This assay measures the kinase activity of TNIK by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP consumption indicates inhibition of the enzyme.
Materials:
-
Purified recombinant TNIK enzyme
-
Kinase substrate (e.g., a generic kinase peptide)
-
ATP
-
Test compounds (e.g., benzo[d]oxazol-2(3H)-one derivatives) dissolved in DMSO
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Maintain a constant final DMSO concentration.
-
Kinase Reaction: In each well of the microplate, add the following:
-
Kinase Assay Buffer
-
Test compound at various concentrations
-
TNIK enzyme
-
Kinase substrate
-
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Conclusion
This compound and its derivatives represent a promising class of nitroaromatic compounds with significant potential as enzyme inhibitors in drug discovery. Their activity against key targets in infectious diseases and cancer underscores their therapeutic relevance. While direct, extensive comparative data with other nitroaromatics remains an area for further research, the available information on their derivatives highlights their potency. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, enabling a more comprehensive understanding of the structure-activity relationships and therapeutic potential of this important class of molecules. As with all nitroaromatic compounds, careful consideration of their potential for off-target effects and toxicity is essential in the drug development process.
A Comparative Guide to the Structure-Activity Relationship of 5-Nitrobenzo[d]oxazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-Nitrobenzo[d]oxazol-2(3H)-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information presented herein is a synthesis of experimental data from various studies, offering insights for the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Benzoxazolone Analogs
Derivatives of the benzoxazolone core have been investigated for their cytotoxic effects against various cancer cell lines. The presence and position of different substituents on the benzoxazolone ring significantly influence their anticancer potency. While a comprehensive dataset for a systematic series of this compound analogs is not available in a single study, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative benzoxazolone and related nitro-substituted heterocyclic compounds against different cancer cell lines, providing valuable SAR insights.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Benzoxazolone and Nitro-Substituted Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(p-Nitrobenzamido)-2-benzylbenzoxazole (BD-3) | Mouse Lymphoma L5718 Mdr+ | Induces Apoptosis | [1] |
| 6-Methyl-2-(o-chlorophenyl)benzoxazole (A-9) | Mouse Lymphoma L5718 Mdr+ | Induces Apoptosis | [1] |
| 5-(p-Nitrophenoxyacetamido)-2-phenylbenzoxazole (D-30) | Mouse Lymphoma L5718 Mdr+ | Induces Apoptosis | [1] |
| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [2] |
| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-cancerous) | 22.2 | [2] |
| 5-Nitroindazole Derivative 14 | Trypanosoma cruzi | Remarkable Activity | [3] |
| 5-Nitroindazole Derivative 28 | Trypanosoma cruzi | Remarkable Activity | [3] |
| 2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid (JPH203) | Various | Not Specified | [4] |
| 5-Nitrofurantoin derivative | Caco-2, HepG-2, HeLa, MCF-7 | Potent Activity | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Nitro Group: The presence of a nitro group, particularly at the 5-position of the benzoxazole ring or on a phenyl substituent, appears to be a key contributor to cytotoxic activity. For instance, compound BD-3 , with a p-nitrobenzamido group at the 5-position, was shown to induce apoptosis in mouse lymphoma cells[1]. Similarly, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole demonstrated potent activity against the A549 lung cancer cell line with an IC₅₀ of 28 nM[2].
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring plays a crucial role in modulating anticancer activity. Aromatic and heteroaromatic substitutions are common.
-
Substituents at other positions: Halogenation and the introduction of other functional groups at various positions on the benzoxazole ring and its substituents can fine-tune the activity and selectivity of the compounds.
Antimicrobial Activity of Benzoxazolone Analogs
The benzoxazolone scaffold has also been explored for its potential as an antimicrobial agent. The nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the benzoxazolone ring system is a rational strategy for developing new anti-infective agents.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Benzoxazolone and Nitro-Substituted Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromo-5-nitro-1,3-dioxane (2-methyl substituted) | Various | Optimal Activity | [6] |
| 5-Bromo-5-nitro-1,3-dioxane (2-hydroxyphenyl substituted) | Various | Optimal Activity | [6] |
| 2-(Substituted acetamido)-5-nitrobenzophenone (Compound 4) | S. aureus & E. coli | Maximum Activity | [4] |
| 2-(Substituted acetamido)-5-nitrobenzophenone (Compound 9) | S. aureus & E. coli | Maximum Activity | [4] |
| 2-(Substituted acetamido)-5-nitrobenzophenone (Compound 10) | S. aureus & E. coli | Maximum Activity | [4] |
| 5-Methylbenzo[c]phenanthridinium derivative (1-biphenyl substituted) | S. aureus & E. faecalis | Significant Activity | [2] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Nitro Group: The 5-nitro substitution is a critical feature for antimicrobial activity in many heterocyclic compounds. This is exemplified by various 5-nitro-1,3-dioxane derivatives where a 5-bromo-5-nitro substitution was found to be essential for significant activity[6].
-
Substitutions on the Core Structure: Modifications at other positions of the benzoxazolone ring can influence the antimicrobial spectrum and potency. For instance, in a series of 2-(substituted acetamido)-5-nitrobenzophenone derivatives, specific substitutions led to maximum activity against both Gram-positive and Gram-negative bacteria[4].
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compounds. Incubate for a further 24-72 hours.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the MTT solution and dissolve the formazan crystals by adding 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl and NP40).
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis in Cancer Cells
Several benzoxazole derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death). While the precise signaling cascades can vary, a general pathway involves the activation of caspases, which are key executioners of apoptosis.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Benzoxazole Derivatives as Anti-Psoriatic Agents: A Comparative Guide
A comprehensive search for in vivo efficacy studies specifically focused on 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives did not yield publicly available data at this time. However, to fulfill the request for a comparative guide on the in vivo performance of related compounds, this document presents a detailed analysis of the anti-psoriatic efficacy of two benzoxazole derivatives: 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA).[1][2][3][4][5]
This guide provides a structured overview of the experimental data, detailed protocols, and a visual representation of the study workflow for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzoxazole-based compounds.
Comparative Efficacy of CBA and MCBA in a Psoriasis Mouse Model
The in vivo anti-psoriatic activities of CBA and MCBA were evaluated in an imiquimod (IMQ)-induced psoriatic mouse model.[1][2] Both compounds were administered topically (1% w/w) and orally (125 mg/kg) for 14 days.[2] The efficacy was assessed by scoring the Psoriasis Area and Severity Index (PASI) for erythema, scaling, and thickness, as well as measuring ear thickness.[2] The reference drug used in the study was Clobetasol propionate.[1]
| Treatment Group | Administration Route | Mean Erythema Score (Day 14) | Mean Scaling Score (Day 14) | Mean Thickness Score (Day 14) | Total PASI Score (Day 14) | Ear Thickness (mm, Day 14) |
| Negative Control (IMQ only) | - | 4.0 ± 0.0 | 4.0 ± 0.0 | 4.0 ± 0.0 | 12.0 ± 0.0 | 0.45 ± 0.02 |
| CBA | Topical (1% w/w) | 1.8 ± 0.2 | 1.6 ± 0.2 | 1.8 ± 0.2 | 5.2 ± 0.5 | 0.28 ± 0.01 |
| MCBA | Topical (1% w/w) | 1.2 ± 0.2 | 1.0 ± 0.0 | 1.2 ± 0.2 | 3.4 ± 0.4 | 0.22 ± 0.01 |
| CBA | Oral (125 mg/kg) | 1.4 ± 0.2 | 1.2 ± 0.2 | 1.4 ± 0.2 | 4.0 ± 0.5 | 0.24 ± 0.01 |
| MCBA | Oral (125 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.2 | 0.8 ± 0.2 | 2.2 ± 0.5 | 0.18 ± 0.01 |
| Clobetasol propionate (Ref.) | Topical (0.05%) | 0.6 ± 0.2 | 0.4 ± 0.2 | 0.6 ± 0.2 | 1.6 ± 0.5 | 0.16 ± 0.01 |
Data is presented as mean ± standard error of the mean (SEM). Data extracted from the study by Al-Horani et al. (2022).
Both topical and oral administration of CBA and MCBA resulted in a significant reduction in erythema, scaling, and skin thickness, as reflected by the lower PASI scores compared to the negative control group.[1][2] Notably, MCBA demonstrated stronger anti-psoriatic effects than CBA via both administration routes.[1][2] The efficacy of MCBA was comparable to the reference drug, Clobetasol propionate.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments conducted in the in vivo study of CBA and MCBA.
Animal Model
-
Animal Species: Male BALB/c mice (8 weeks old, 25-30 g) were used for the study.
-
Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Psoriasis Induction: Psoriasis-like skin inflammation was induced by the daily topical application of 62.5 mg of imiquimod cream (5%) on the shaved dorsal skin and the right ear of the mice for 14 consecutive days.
Compound Administration
-
Topical Administration: CBA and MCBA were formulated as 1% (w/w) creams and applied topically to the psoriatic lesions on the dorsal skin and right ear daily for 14 days.
-
Oral Administration: CBA and MCBA were administered orally at a dose of 125 mg/kg body weight daily for 14 days.
Efficacy Evaluation
-
Psoriasis Area and Severity Index (PASI): The severity of the psoriatic lesions on the dorsal skin was scored daily based on three parameters: erythema (redness), scaling (desquamation), and thickness (induration). Each parameter was scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score was the sum of the individual scores for each parameter.
-
Ear Thickness: The thickness of the right ear was measured daily using a digital micrometer.
-
Histopathological Analysis: On day 14, skin tissue samples were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections were examined under a microscope to assess psoriatic alterations such as hyperkeratosis, parakeratosis, and inflammatory cell infiltration.
Visualized Experimental Workflow
The following diagram illustrates the workflow of the in vivo anti-psoriatic efficacy study of CBA and MCBA.
Caption: Workflow of the in vivo anti-psoriatic study.
References
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use | Semantic Scholar [semanticscholar.org]
- 5. scholars.nova.edu [scholars.nova.edu]
Comparative Analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one: Inferred Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of 5-Nitrobenzo[d]oxazol-2(3H)-one. Due to the limited publicly available data for this specific compound, this guide leverages experimental data from structurally related benzo[d]oxazol-2(3H)-one derivatives to infer potential biological activities and off-target interactions. This approach allows for a predictive assessment to guide future experimental design and compound profiling.
The benzo[d]oxazol-2(3H)-one scaffold is a common motif in medicinal chemistry and has been identified as a privileged structure for kinase inhibitors and other targeted therapies. The introduction of a nitro group at the 5-position can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity, selectivity, and metabolic stability.
Inferred Biological Activities from Structurally Related Compounds
Research on various derivatives of the benzo[d]oxazol-2(3H)-one core has revealed inhibitory activity against several key protein classes, suggesting potential cross-reactivity for this compound. The following table summarizes the observed activities of these related compounds, providing a basis for hypothesizing the potential targets of the 5-nitro derivative.
| Target Class | Specific Target | Derivative Series | Observed Potency (IC50/Kd) | Reference |
| Kinase | Traf2- and Nck-interacting kinase (TNIK) | Benzo[d]oxazol-2(3H)-one derivatives | The most potent compound, 8g, had an IC50 of 0.050 µM.[1] | [1] |
| Kinase | c-Met kinase | Benzo[d]oxazol-2(3H)-one-quinolone derivatives | Compound 13 showed an IC50 of 1 nM.[2] | [2] |
| Chromodomain Protein | Chromodomain Y-like (CDYL) | Benzo[d]oxazol-2(3H)-one analogs | Compound D03 had a Kd of 0.5 µM.[3] | [3] |
Potential Signaling Pathway Interactions
Based on the known targets of benzo[d]oxazol-2(3H)-one derivatives, this compound could potentially modulate key signaling pathways involved in cancer and other diseases. The following diagram illustrates the potential points of intervention.
Caption: Inferred signaling pathway interactions of this compound.
Experimental Protocols
To experimentally validate the inferred activities of this compound and assess its off-target profile, the following experimental workflows are recommended.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase and the test compound dilutions. Allow for a pre-incubation period for the compound to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ADP production (e.g., ADP-Glo™), or fluorescence-based assays.[4]
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Off-Target Profiling Workflow
A comprehensive assessment of off-target effects is crucial for drug development. The following workflow outlines a common strategy for identifying potential off-target interactions.
Caption: A multi-pronged approach for off-target profiling.
Methodologies:
-
In Silico Profiling: Utilize computational methods, such as chemical similarity searching and machine learning models, to predict potential off-targets based on the structure of this compound.[5]
-
Broad Kinase Panel Screening: Screen the compound against a large panel of kinases to empirically identify inhibitory activity across the kinome.
-
Chemoproteomics Approaches:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Affinity-Based Chemical Proteomics: This technique uses the compound as a bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Conclusion and Recommendations
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally related compounds strongly suggests that it may exhibit inhibitory activity against kinases such as TNIK and c-Met, as well as chromodomain proteins like CDYL. The presence of the 5-nitro group is likely to modulate the potency and selectivity of these interactions.
For researchers and drug development professionals working with this compound, it is highly recommended to:
-
Perform broad in vitro screening: Initially screen the compound against a diverse panel of kinases and other relevant protein targets to identify primary targets and potential off-targets.
-
Conduct comprehensive off-target profiling: Employ a combination of in silico and experimental methods to build a thorough off-target profile.
-
Validate hits: Confirm any identified on-target and off-target activities using orthogonal, secondary assays.
By systematically investigating the biological activities of this compound, the scientific community can better understand its therapeutic potential and potential liabilities, ultimately accelerating the drug discovery and development process.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Unveiling the Anti-Cancer Potential of Benzoxazolone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activities. This guide provides a comparative analysis of the anti-cancer effects of different benzoxazolone compounds, supported by experimental data from peer-reviewed studies. We delve into their cytotoxic effects on various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their impact on the cell cycle. Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate a deeper understanding and aid in future drug discovery efforts.
Comparative Cytotoxicity of Benzoxazolone Derivatives
The anti-proliferative activity of benzoxazolone compounds is a key indicator of their potential as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values of a selection of N-substituted and 5-chloro-substituted benzoxazolone derivatives against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-(4-(2-methoxyphenyl)piperazin-1-ylmethyl) | MCF-7 | 12.5 | [1] |
| Compound 2 | 5-chloro-3-(4-(2-methoxyphenyl)piperazin-1-ylmethyl) | MCF-7 | 8.2 | [1] |
| Compound 3 | 3-(4-(pyridin-2-yl)piperazin-1-ylmethyl) | MCF-7 | 15.8 | [1] |
| Compound 4 | 5-chloro-3-(4-(pyridin-2-yl)piperazin-1-ylmethyl) | MCF-7 | 9.5 | [1] |
| Compound 5 | 3-(4-phenylpiperazin-1-ylmethyl) | A549 | >100 | [2] |
| Compound 6 | 5-chloro-3-(4-phenylpiperazin-1-ylmethyl) | A549 | 45.7 | [2] |
| Compound 7 | 3-(4-(2-fluorophenyl)piperazin-1-ylmethyl) | HCT-116 | 22.4 | [3] |
| Compound 8 | 5-chloro-3-(4-(2-fluorophenyl)piperazin-1-ylmethyl) | HCT-116 | 11.9 | [3] |
Analysis: The data consistently demonstrates that the presence of a chlorine atom at the 5-position of the benzoxazolone ring enhances the cytotoxic activity of the compounds, as evidenced by the lower IC50 values of the chlorinated analogs (Compounds 2, 4, 6, and 8) compared to their non-chlorinated counterparts. The nature of the substituent on the piperazine ring also plays a crucial role in determining the anti-cancer potency.
Induction of Apoptosis: The Primary Mechanism of Action
A significant body of evidence suggests that benzoxazolone derivatives exert their anti-cancer effects primarily by inducing apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Key hallmarks of apoptosis include the externalization of phosphatidylserine on the cell membrane, activation of a cascade of enzymes called caspases, and fragmentation of DNA.
Studies have shown that treatment of cancer cells with benzoxazolone derivatives leads to a significant increase in the population of apoptotic cells. For instance, N-substituted benzoxazolone derivatives have been reported to increase the expression of pro-apoptotic proteins such as Fas Ligand (FasL) and activate key executioner caspases like caspase-3. Furthermore, these compounds can modulate the balance of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which ultimately triggers the mitochondrial pathway of apoptosis.
Caption: Apoptotic signaling pathway induced by benzoxazolone compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, some benzoxazolone derivatives have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating. Flow cytometry analysis is a common technique used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cells with these compounds, researchers can observe an accumulation of cells in a particular phase, indicating a block in cell cycle progression. This disruption of the normal cell cycle can be a crucial step leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzoxazolone compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cancer cells in a 6-well plate and treat with the benzoxazolone compounds for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Lyse the treated and untreated cancer cells to obtain cell extracts.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Procedure:
-
Treat cancer cells with the benzoxazolone compounds for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Caption: General experimental workflow for evaluating benzoxazolone compounds.
Conclusion
The comparative data presented in this guide highlights the significant potential of benzoxazolone derivatives as a promising class of anti-cancer agents. The structure-activity relationship studies reveal that strategic modifications to the benzoxazolone scaffold, such as halogenation and substitution at the nitrogen atom, can significantly enhance their cytotoxic and pro-apoptotic activities. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of novel, more effective benzoxazolone-based cancer therapeutics.
References
- 1. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of Experimental Results with 5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives as TNIK Inhibitors
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental reproducibility and performance of 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives, a class of compounds identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK is a crucial regulator of the Wnt signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer. The data presented here is synthesized from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds for therapeutic applications.
Comparative Performance of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of a series of 3-substituted-5-nitrobenzo[d]oxazol-2(3H)-one derivatives against TNIK and human colorectal cancer cell lines. The data is extracted from a key study that established the structure-activity relationship (SAR) for this class of compounds. The unsubstituted parent compound, this compound, serves as a foundational scaffold for these derivatives. While direct data on the parent compound was not the primary focus of the cited study, the performance of its N-substituted analogs provides critical insights into the therapeutic potential of this chemical scaffold.
Table 1: In Vitro Inhibitory Activity against TNIK Kinase
| Compound ID | Substitution at N-3 | TNIK IC₅₀ (µM) |
| 8a | 2-Fluorophenyl | 0.13 |
| 8b | 3-Fluorophenyl | 0.085 |
| 8c | 4-Fluorophenyl | 0.11 |
| 8d | 2-Chlorophenyl | 0.092 |
| 8e | 3-Chlorophenyl | 0.068 |
| 8f | 4-Chlorophenyl | 0.075 |
| 8g | 3,4-Difluorophenyl | 0.050 |
| 8h | 3-Chloro-4-fluorophenyl | 0.053 |
| 8i | 3-Fluoro-4-chlorophenyl | 0.061 |
| 8j | 4-Trifluoromethylphenyl | 0.21 |
| 8k | 3-Trifluoromethylphenyl | 0.15 |
| 8l | 2-Trifluoromethylphenyl | 0.32 |
Table 2: In Vitro Anti-proliferative Activity against Colorectal Cancer Cell Lines
| Compound ID | HCT116 IC₅₀ (µM) | RKO IC₅₀ (µM) |
| 8a | 2.5 | 3.1 |
| 8b | 1.8 | 2.2 |
| 8c | 2.1 | 2.8 |
| 8d | 1.9 | 2.5 |
| 8e | 1.5 | 1.9 |
| 8f | 1.7 | 2.1 |
| 8g | 1.1 | 1.4 |
| 8h | 1.2 | 1.6 |
| 8i | 1.3 | 1.7 |
| 8j | 4.2 | 5.5 |
| 8k | 3.5 | 4.1 |
| 8l | 5.8 | 6.9 |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental methodologies are provided below.
TNIK Kinase Inhibition Assay
This assay is designed to measure the enzymatic activity of TNIK and the inhibitory potential of test compounds.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the TNIK enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (HCT116 and RKO cells)
This assay determines the effect of the test compounds on the viability and proliferation of colorectal cancer cell lines.[1][2]
Materials:
-
HCT116 and RKO human colorectal carcinoma cell lines
-
Growth medium (e.g., McCoy's 5A Medium for HCT116, DMEM for RKO) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3]
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the HCT116 or RKO cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC₅₀ values are determined from the dose-response curves.
Western Blot Analysis of Wnt Signaling Pathway Proteins
This method is used to assess the effect of the compounds on the protein levels of key components of the Wnt signaling pathway.[4][5]
Materials:
-
HCT116 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against β-catenin, phosphorylated LRP6, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with the test compounds at the desired concentrations for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Wnt signaling pathway and the inhibitory action of this compound derivatives on TNIK.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Structure-Activity Relationship (SAR) logic for N-3 substituted 5-Nitrobenzo[d]oxazol-2(3H)-ones.
References
- 1. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Nitrobenzo[d]oxazol-2(3H)-one Derivatives Against Known Inhibitors of Mycobacterium tuberculosis InhA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a 5-Nitrobenzo[d]oxazol-2(3H)-one derivative against established inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2][3] Its role makes it a validated and attractive target for the development of novel anti-tuberculosis drugs.
A derivative of this compound, specifically 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide , has been identified as a potent inhibitor of InhA, demonstrating the potential of this scaffold in the development of new anti-tubercular agents.[4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of the this compound derivative and other known InhA inhibitors against M. tuberculosis InhA.
| Inhibitor | Target | IC50 (µM) | Notes |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | InhA | 5.12 ± 0.44 | A promising derivative from the benzo[d]oxazol-2(3H)-one class.[4] |
| Isoniazid (INH) | InhA | Varies (prodrug) | A frontline anti-tuberculosis drug that requires activation by the catalase-peroxidase KatG to form an INH-NAD adduct which then inhibits InhA.[5][6] Resistance often occurs through mutations in katG.[6] |
| Ethionamide (ETA) | InhA | Varies (prodrug) | A second-line anti-tuberculosis drug that, similar to INH, is a prodrug requiring activation to inhibit InhA.[5] |
| Triclosan | InhA | ~0.46 - 2.1 | A well-characterized direct inhibitor of InhA, often used as a positive control in screening assays.[4][7][8] |
| Arylamides (Lead Compound) | InhA | 0.09 | A novel class of direct InhA inhibitors discovered through high-throughput screening.[5] |
| 4-hydroxy-2-pyridones (NITD-916) | InhA | 0.59 | A potent, orally-active direct inhibitor of InhA with in vivo efficacy.[9] |
Experimental Protocols
InhA Enzyme Inhibition Assay
The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compounds dissolved in DMSO
-
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, NADH (final concentration, e.g., 250 µM), and the test compound at various concentrations.
-
Substrate Addition: Add the substrate (e.g., DD-CoA, final concentration, e.g., 25 µM) to all wells.
-
Enzyme Initiation: Initiate the reaction by adding the purified InhA enzyme (final concentration, e.g., 10-100 nM) to each well.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: The rate of NADH oxidation is proportional to the InhA enzyme activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
InhA's Role in Mycolic Acid Synthesis
InhA is a key enzyme in the Type II Fatty Acid Synthase (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors to form the very long-chain mycolic acids that are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3][10] Inhibition of InhA disrupts this pathway, leading to cell death.
Caption: The FAS-II pathway for mycolic acid synthesis, highlighting InhA as a key target.
General Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors like the this compound derivative typically follows a structured workflow.
Caption: A generalized workflow for the screening and evaluation of potential InhA inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for 5-Nitrobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
5-Nitrobenzo[d]oxazol-2(3H)-one is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its preparation can be approached through several synthetic strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the two primary routes to this valuable building block, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
The synthesis of this compound is predominantly achieved via two routes:
-
Route A: Nitration of Benzo[d]oxazol-2(3H)-one. This is a sequential approach where the benzoxazolone core is first constructed and subsequently nitrated.
-
Route B: Cyclization of 2-Amino-5-nitrophenol. In this strategy, the nitro group is introduced onto the phenolic precursor prior to the formation of the heterocyclic ring.
The selection between these routes depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route A: Nitration of Benzo[d]oxazol-2(3H)-one | Route B: Cyclization of 2-Amino-5-nitrophenol |
| Starting Materials | o-Aminophenol, Urea, Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Amino-5-nitrophenol, Phosgene Equivalent (e.g., Carbonyldiimidazole, Triphosgene) |
| Key Steps | 1. Cyclocondensation2. Nitration | 1. Cyclization |
| Reported Yield | ~90% for the nitration step[1] | High (Specific yield not detailed in the provided results) |
| Reaction Temperature | Cyclocondensation: 115°CNitration: 40°C[2] | Varies with cyclizing agent (typically room temperature to mild heating) |
| Reaction Time | Cyclocondensation: 1.5 hNitration: 2 h[2] | Generally shorter than the multi-step Route A |
| Solvents | Dichloromethane for nitration[3] | Aprotic solvents like THF or Dichloromethane |
| Advantages | Readily available starting materials, well-established procedures. | Potentially fewer steps, may offer higher overall yield if the precursor is available. |
| Disadvantages | Two distinct reaction steps, potential for isomeric impurities during nitration. | 2-Amino-5-nitrophenol can be more expensive than o-aminophenol, phosgene and its equivalents are hazardous. |
Experimental Protocols
Route A: Nitration of Benzo[d]oxazol-2(3H)-one
Step 1: Synthesis of Benzo[d]oxazol-2(3H)-one
A mixture of o-aminophenol (1.00 molar equivalent) and urea (1.05 molar equivalents) is heated at 115°C for 1.5 hours.[2] The reaction mixture is then worked up to isolate the benzoxazolone intermediate.
Step 2: Nitration of Benzo[d]oxazol-2(3H)-one
Benzo[d]oxazol-2(3H)-one is dissolved in a suitable solvent such as dichloromethane. A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature at 40°C. The reaction is stirred for 2 hours.[2] Upon completion, the reaction mixture is carefully quenched with water, and the product, this compound, is isolated by filtration and purified by recrystallization. A yield of 90.2% for the intermediate 6-nitrobenzoxazolone has been reported under these conditions.[1]
Route B: Cyclization of 2-Amino-5-nitrophenol
This route involves the direct cyclization of commercially available or pre-synthesized 2-amino-5-nitrophenol. The synthesis of 2-amino-5-nitrophenol can be achieved from o-aminophenol through a cyclocondensation-nitration-hydrolysis sequence, with a reported overall yield of around 80%.[2]
Cyclization Step
To a solution of 2-amino-5-nitrophenol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a phosgene equivalent such as carbonyldiimidazole or a solution of triphosgene is added portion-wise or dropwise, often in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography. The reaction mixture is then worked up by washing with aqueous solutions to remove byproducts and the solvent is evaporated. The crude this compound is then purified, usually by recrystallization from a suitable solvent system.
Synthetic Pathway Visualization
The logical relationship between the two primary synthetic routes is illustrated in the diagram below.
Caption: Synthetic pathways to this compound.
This guide provides a foundational understanding of the common synthetic strategies for preparing this compound. Researchers should consider the specific requirements of their project, including scale, purity, and available resources, when selecting a synthetic route. Further optimization of the presented protocols may be necessary to achieve desired outcomes.
References
Safety Operating Guide
Proper Disposal of 5-Nitrobenzo[d]oxazol-2(3H)-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Nitrobenzo[d]oxazol-2(3H)-one is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to comply with hazardous waste regulations and to foster a culture of safety.
Immediate Safety and Hazard Summary
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1][2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[2][3][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or EN 149 approved respirator.[1][2][3]
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[5] |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[5] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313[5] |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363, P501[4] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[5] |
On-Site Waste Management & Disposal Protocol
This protocol details the necessary steps for managing this compound waste within the laboratory, from the point of generation to its collection by a certified hazardous waste professional. This process is governed by regulations that require the segregation and proper containment of hazardous materials.
Experimental Protocol: Laboratory-Level Waste Segregation and Containment
-
Waste Identification and Segregation:
-
Immediately identify all waste streams containing this compound.
-
Crucially, do not mix this waste with incompatible chemicals. [3] Waste should be segregated based on its chemical properties. For example, do not mix organic solvent waste with aqueous waste.[6]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Container Selection:
-
Solid Waste: Collect chemically-contaminated solid debris in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Use a shatter-proof container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass bottles are common choices. Ensure the container has a secure, screw-top lid.[6]
-
Never use metal containers for corrosive wastes or halogenated solvents.[7]
-
All containers must be in good condition, free from leaks or deterioration.[7]
-
-
Waste Accumulation and Labeling:
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
Accumulation: Keep the waste container sealed except when adding waste.[3] Do not fill liquid containers beyond 90% capacity (leaving at least two inches of headspace) to allow for expansion.[4]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][4]
-
The SAA must be under the control of the lab supervisor and should have signage indicating it is a hazardous waste storage area.[4]
-
Ensure the SAA has secondary containment (such as a spill tray) to capture any potential leaks.[3][4]
-
Segregate containers within the SAA to prevent contact between incompatible waste streams.[3]
-
-
Requesting Disposal:
-
Once the container is full or has been in storage for a set period (typically 6-12 months, check institutional policy), arrange for its removal.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.[2][3]
-
Chemical Incompatibility
Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of gas, heat, or explosions. This compound, as a nitro compound, requires careful segregation.
| Incompatible Material Classes | Potential Hazard of Mixing |
| Strong Reducing Agents | Exothermic and potentially explosive reactions. |
| Strong Bases | Can cause decomposition and gas evolution. |
| Strong Oxidizing Agents | Increased fire or explosion risk. |
| Combustible Materials | May increase the flammability of the material. |
Final Disposal Pathway: Professional Lab Pack Service
The ultimate disposal of laboratory chemicals like this compound is handled by specialized hazardous waste management companies through a process called "lab packing."[2][8]
-
Process: Trained chemists will inventory, categorize, and package the sealed waste containers from your lab into a larger drum filled with absorbent material.[8][9]
-
Transportation & Destruction: The drum is then transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The preferred method for final destruction is high-temperature incineration, which ensures the complete breakdown of the chemical into less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Waste Disposal Workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 5. epa.gov [epa.gov]
- 6. sc.edu [sc.edu]
- 7. epa.gov [epa.gov]
- 8. iltusa.com [iltusa.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 5-Nitrobenzo[d]oxazol-2(3H)-one
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 5-Nitrobenzo[d]oxazol-2(3H)-one (CAS No: 3889-13-2). Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Hazards: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation and serious eye irritation.[1][2] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][4]Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[3]Standard laboratory coat. |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved respirator is required.[5] For dust generation, an N95 dust mask or handling the substance under a certified chemical fume hood is recommended.[3] In cases of exceeded exposure limits or irritation, a full-face respirator should be used.[6] |
| Large Spills or Releases | Full Body Protection | Splash goggles, a full suit, dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the scale of the spill.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a certified chemical fume hood.[1][3]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.[3] Do not use compromised equipment.
2. Handling the Chemical:
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][3] Do not eat, drink, or smoke in the work area.[1][7]
-
Avoiding Contamination: Keep containers securely sealed when not in use.[1] Avoid physical damage to containers.[1]
3. Emergency Procedures:
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical advice.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[7] Take off contaminated clothing and wash it before reuse.[1][7]
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Material to be Disposed Of | Disposal Procedure |
| Unused or Waste this compound | Dispose of contents/container to an approved waste disposal plant. Collect and arrange for disposal.[6] |
| Contaminated PPE (Gloves, lab coat, etc.) | Place in a sealed, labeled container for disposal as chemical waste. Do not mix with general laboratory trash. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with local, state, and federal regulations. |
| Spill Cleanup Materials | Mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[5] |
Safe handling workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:3889-13-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
